5,5-Diethyl-1,3-dioxan-2-one
描述
Structure
3D Structure
属性
CAS 编号 |
13423-63-7 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
5,5-diethyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)5-10-7(9)11-6-8/h3-6H2,1-2H3 |
InChI 键 |
JJCRWNPMISIXJF-UHFFFAOYSA-N |
SMILES |
CCC1(COC(=O)OC1)CC |
规范 SMILES |
CCC1(COC(=O)OC1)CC |
其他CAS编号 |
13423-63-7 |
同义词 |
5,5-diethyl-1,3-dioxan-2-one |
产品来源 |
United States |
The Architecture of 5,5-Diethyl-1,3-dioxan-2-one: Structural Dynamics, Synthesis, and Polymerization in Advanced Therapeutics
Executive Summary
5,5-Diethyl-1,3-dioxan-2-one (CAS 13423-63-7), frequently referred to as diethyltrimethylene carbonate (Et-C), is a sterically hindered, six-membered cyclic carbonate[1][2]. As a critical monomer in the synthesis of aliphatic polycarbonates, its unique 5,5-diethyl substitution pattern fundamentally alters the thermodynamics of anionic ring-opening polymerization (aROP)[3]. This technical whitepaper provides an in-depth analysis of its structural dynamics, details self-validating synthesis protocols, and explores its pivotal role in developing biodegradable block copolymers for advanced drug delivery systems[4].
Structural Dynamics & Thermodynamic Profile
The molecular architecture of 5,5-diethyl-1,3-dioxan-2-one consists of a six-membered cyclic carbonate core with two ethyl groups positioned at the C5 carbon[1][5]. The presence of these bulky dialkyl substituents introduces significant steric hindrance. During polymerization, this steric bulk impedes dense chain packing, which lowers the glass transition temperature ( Tg ) of the resulting polymer and increases chain flexibility[3][5].
Thermodynamically, the steric strain dictates the equilibrium characteristics of its ring-opening polymerization. Unlike unsubstituted cyclic carbonates that polymerize to near completion, 5,5-diethyl-1,3-dioxan-2-one exhibits a pronounced equilibrium character where monomer conversion reaches a plateau below 100%[3]. The final conversion rate is strictly inversely proportional to the steric bulk, following the order: 1,3-dioxan-2-one > 5,5-dimethyl-1,3-dioxan-2-one > 5,5-diethyl-1,3-dioxan-2-one[3][4].
Physicochemical Properties
Accurate physicochemical data is essential for predicting solvent interactions and downstream polymerization behavior. The critical parameters for 5,5-diethyl-1,3-dioxan-2-one are summarized below[1][5]:
| Property | Value |
| Chemical Name | 5,5-Diethyl-1,3-dioxan-2-one |
| CAS Number | 13423-63-7 |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.197 g/mol |
| Melting Point | 45.0 - 46.2 °C |
| Boiling Point | 263 °C (at 760 mmHg) |
| Density | 0.997 g/cm³ |
| Vapor Pressure | 0.0105 mmHg (at 25 °C) |
| Flash Point | 115.1 °C |
| Topological Polar Surface Area (PSA) | 35.53 Ų |
| LogP | 1.95960 |
Synthesis Methodologies: Causality & Protocols
As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing scalability with atom economy. We detail two field-proven, self-validating methodologies for synthesizing 5,5-diethyl-1,3-dioxan-2-one from 2,2-diethylpropane-1,3-diol[2].
CDI-Mediated Cyclization (Scalable Route)
This route utilizes 1,1'-Carbonyldiimidazole (CDI) as the carbonyl source. It operates under relatively mild conditions because imidazole is an excellent nucleofuge[2][5].
Step-by-Step Protocol:
-
Reagent Preparation: Combine 8.0 g (61 mmol, 1 eq) of 2,2-diethylpropane-1,3-diol and 14.7 g (91 mmol, 1.5 eq) of CDI in a reaction vessel[5].
-
Initial Coupling: Stir the mixture at room temperature. Causality: The nucleophilic attack of the diol on CDI forms an intermediate, visually confirmed by the precipitation of the reaction mixture[2].
-
Acidic Solubilization: Add acetic acid. Causality: Acetic acid protonates the imidazole leaving group, enhancing its leaving ability and redissolving the precipitate into a soluble intermediate. This visual transition acts as a self-validating checkpoint for the reaction's progression[2].
-
Cyclization: Heat the solution to 75 °C for 2 hours[2]. Causality: Elevated thermal energy provides the activation energy necessary to drive the intramolecular ring-closure.
-
Purification: Purify the crude product via column chromatography (Petroleum Ether:Ethyl Acetate = 3:1 v/v)[2]. Validation: The protocol yields white crystals (~80% yield) with a sharp melting point of 45.2–46.2 °C, confirming high purity[5]. 1 H NMR (400 MHz, CDCl3) validates the structure: δ 4.11 (s, 4H), 1.46 (q, J = 7.6 Hz, 4H), 0.88 (t, J = 7.6 Hz, 6H) ppm[5].
Transesterification (Atom-Economic Route)
This method utilizes diethyl carbonate and a strong base. It is highly atom-economic but requires rigorous thermal and vacuum control to drive the equilibrium[2].
Step-by-Step Protocol:
-
Reagent Loading: Charge a round-bottom flask with 1.88 g (16 mmol, 1.4 eq) of diethyl carbonate and 1.50 g of 2,2-diethylpropane-1,3-diol[2].
-
Catalysis: Add sodium hydride (0.1 eq in paraffin) under an N 2 atmosphere[2]. Causality: NaH deprotonates the diol, generating a highly reactive alkoxide that initiates transesterification.
-
Equilibrium Shift: Equip the flask with a distillation apparatus and heat to 120 °C[2]. Causality: According to Le Chatelier's principle, the continuous distillation of the ethanol byproduct drives the reversible reaction toward the cyclic carbonate[2][6].
-
Excess Removal: Cool to room temperature, then gradually heat to 220 °C under reduced pressure to distill off excess diethyl carbonate[2].
-
Isolation: Perform Kugelrohr distillation at 180-200 °C and 0.1 mbar[2]. Validation: Yields the pure product at ~71.9% efficiency[2].
Workflow for the synthesis of 5,5-diethyl-1,3-dioxan-2-one via CDI and transesterification routes.
Anionic Ring-Opening Polymerization (aROP) Kinetics
The polymerization of 5,5-diethyl-1,3-dioxan-2-one is predominantly executed via anionic ring-opening polymerization (aROP)[3]. When initiated by a photobase or anionic initiator, the reaction generates an active alkoxide center[5][6].
Because of the 5,5-diethyl substituents, the propagation step ( kp ) competes closely with the depolymerization step ( kdp )[3]. The steric bulk destabilizes the growing polymer chain, making the cyclization (back-biting) reaction thermodynamically favorable at elevated temperatures[5][6]. Consequently, the polymer is in a constant dynamic equilibrium with the monomer[3][5].
Anionic ring-opening equilibrium polymerization pathway of 5,5-diethyl-1,3-dioxan-2-one.
Applications in Advanced Drug Delivery Systems
The unique thermodynamic and physical properties of poly(5,5-diethyl-1,3-dioxan-2-one) make it an exceptional candidate for biomedical applications[4]. By utilizing dihydroxyl poly(ethylene glycol) (PEG) as a macroinitiator, researchers synthesize amphiphilic triblock copolymers (e.g., Polycarbonate-b-PEG-b-Polycarbonate)[4].
Causality in Drug Design: The hydrophobic polycarbonate core self-assembles into micelles in aqueous environments, effectively encapsulating poorly water-soluble therapeutics[4]. The steric hindrance of the diethyl groups prevents crystallization of the core, maintaining an amorphous matrix that facilitates a steady, diffusion-controlled drug release profile[3][4]. Furthermore, the ester-free aliphatic polycarbonate backbone undergoes predictable hydrolytic and enzymatic degradation in vivo, ensuring safe clearance without generating acidic byproducts that could trigger localized inflammation (a common issue with polylactic acid derivatives)[3][4].
References
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5,5-Diethyl-1,3-dioxan-2-one - LookChem | lookchem.com | 1
-
Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates | Macromolecules (ACS Publications) | 3
-
Non-catalyst synthesis and in vitro drug release property of poly(5,5-dimethyl-1,3-dioxan-2-one)-block-methoxy poly(ethylene glycol) copolymers | ResearchGate | 4
-
Supporting Information: Pure Aliphatic Polycarbonate Networks via Photoinduced Anionic Ring-Opening Polymerization at Elevated Temperatures | reposiTUm (TU Wien) | 2
-
Pure aliphatic polycarbonate networks via photoinduced anionic ring-opening polymerization at elevated temperature | reposiTUm (TU Wien) |5
-
CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY | reposiTUm (TU Wien) | 6
Sources
synthesis mechanism of 5,5-diethyl-1,3-dioxan-2-one cyclic carbonates
An In-depth Technical Guide to the Synthesis Mechanisms of 5,5-diethyl-1,3-dioxan-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
5,5-diethyl-1,3-dioxan-2-one, a six-membered cyclic carbonate, is a critical monomer in the development of advanced aliphatic polycarbonates. These polymers are gaining significant attention in the biomedical and pharmaceutical fields due to their inherent biodegradability and low toxicity. The synthesis of this monomer, however, presents unique challenges and has evolved from hazardous traditional methods to more sustainable, modern approaches. This guide provides a comprehensive exploration of the core synthesis mechanisms for 5,5-diethyl-1,3-dioxan-2-one, designed for researchers, scientists, and professionals in drug development. We will dissect the causality behind experimental choices for both phosgene-based and phosgene-free synthetic routes, offering detailed protocols and mechanistic diagrams to ensure a thorough and practical understanding.
Introduction: The Significance of 5,5-diethyl-1,3-dioxan-2-one
Aliphatic polycarbonates (APCs) represent a promising class of sustainable polymers. Unlike their aromatic counterparts, APCs can be designed to degrade under physiological conditions, making them ideal for applications such as drug delivery vehicles, resorbable surgical sutures, and temporary implants. The properties of these polymers are directly influenced by the structure of their monomeric precursors.
5,5-diethyl-1,3-dioxan-2-one is a key six-membered cyclic carbonate monomer. Its synthesis is a crucial first step for producing poly(5,5-diethyl-1,3-dioxan-2-one), a polymer valued for its specific thermal properties and degradation profile. The ring-opening polymerization (ROP) of such six-membered rings is thermodynamically favored, which is a significant advantage for achieving high molecular weight polymers.[1][2] However, the synthesis of the monomer itself has historically relied on highly toxic reagents, prompting the development of safer and more environmentally benign alternatives.[1][3]
This guide will explore the two primary strategic approaches to its synthesis:
-
The Traditional Phosgene-Based Route: Highly efficient but fraught with extreme safety hazards.
-
Modern Phosgene-Free Routes: Sustainable alternatives utilizing carbon dioxide (CO₂) or dialkyl carbonates, which are the focus of current research.
Phosgene-Based Synthesis: The Classical Approach
The reaction of a 1,3-diol with phosgene or its safer, easier-to-handle derivatives like diphosgene and triphosgene, has long been the benchmark for producing cyclic carbonates due to its high efficiency.[1][3][4] The starting material for 5,5-diethyl-1,3-dioxan-2-one is 2,2-diethyl-1,3-propanediol.
The Underlying Mechanism
The alcoholysis of phosgene is a two-step process that proceeds through a chloroformate intermediate.[4]
-
Formation of the Chloroformate: One of the hydroxyl groups of 2,2-diethyl-1,3-propanediol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This results in the displacement of a chloride ion and the formation of a chloroformate intermediate, with the concurrent release of one equivalent of hydrogen chloride (HCl). This initial step is typically rapid.[4]
-
Intramolecular Cyclization: The second step is the critical ring-closing reaction. The remaining hydroxyl group attacks the carbonyl carbon of the chloroformate. This intramolecular nucleophilic substitution displaces the final chloride ion, forming the stable six-membered ring of 5,5-diethyl-1,3-dioxan-2-one. This step is often slower and requires an acid scavenger, such as a tertiary amine (e.g., pyridine or triethylamine), to neutralize the HCl generated in both steps.[4] The base is crucial as it prevents the acid-catalyzed decomposition of the product and drives the equilibrium towards cyclization.
Mechanistic Workflow: Phosgenation of 2,2-diethyl-1,3-propanediol
Caption: Phosgene-based synthesis of the target cyclic carbonate.
Experimental Protocol: Synthesis via Triphosgene
Trustworthiness Note: This protocol describes a self-validating system. The use of an acid scavenger is critical for driving the reaction to completion. The purification steps are designed to remove the resulting salt and any unreacted starting material.
-
System Preparation: A three-necked, round-bottom flask is oven-dried and equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system is purged with dry nitrogen.
-
Reactant Charging: The flask is charged with 2,2-diethyl-1,3-propanediol (1.0 eq) and dry pyridine (2.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene). The solution is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of triphosgene (0.4 eq, equivalent to 1.2 eq of phosgene) in the same anhydrous solvent is added dropwise via the dropping funnel over 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure 5,5-diethyl-1,3-dioxan-2-one.[5]
Phosgene-Free Synthesis: Sustainable & Modern Alternatives
The extreme toxicity of phosgene has driven extensive research into safer synthesis routes.[1][3] The most promising strategies utilize carbon dioxide (CO₂) as a renewable, non-toxic C1 feedstock or employ transesterification with dialkyl carbonates.
Route A: Direct Synthesis from Diol and Carbon Dioxide
The direct coupling of a diol with CO₂ is the most atom-economical and sustainable route, with water as the only theoretical byproduct. However, this reaction is both kinetically and thermodynamically challenging.[6][7] Overcoming this barrier requires a clever activation strategy.
3.1.1. Mechanism: Base-Promoted CO₂ Insertion and In-Situ Activation
This strategy transforms the challenging direct cyclization into a stepwise process under mild conditions.[3][6]
-
Base-Promoted CO₂ Insertion: A strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is used to deprotonate one of the diol's hydroxyl groups. The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, leading to the formation of a linear hydroxy-carbonate intermediate.[3]
-
Activation and Cyclization: The key to ring closure is the in-situ activation of the remaining hydroxyl group or the terminal carbonate. A dehydrating/activating agent, most commonly tosyl chloride (TsCl) in the presence of a base like triethylamine (NEt₃), is introduced.[6][8] The tosyl chloride reacts with the free hydroxyl group to form a tosylate, which is an excellent leaving group. The nearby carbonate anion then performs an intramolecular Sₙ2 attack, displacing the tosylate and closing the ring to form the desired cyclic carbonate.[3]
3.1.2. Mechanistic Workflow: CO₂ Insertion and Tosylation Pathway
Caption: Phosgene-free synthesis via CO₂ insertion and cyclization.
3.1.3. Experimental Protocol: One-Pot Synthesis from Diol and CO₂
Trustworthiness Note: This one-pot procedure relies on the sequential addition of reagents to favor the desired reaction pathway. The initial CO₂ insertion must occur before the addition of the activating agent to prevent side reactions like diol tosylation.
-
CO₂ Insertion: In a flask, 2,2-diethyl-1,3-propanediol (1.0 eq) is dissolved in an anhydrous solvent (e.g., chloroform). DBU (1.0 eq) is added, and the solution is stirred under a CO₂ atmosphere (balloon pressure is sufficient) at room temperature for 2-4 hours to form the hydroxy-carbonate intermediate.[3]
-
Activation & Cyclization: Triethylamine (1.1 eq) is added to the mixture, followed by the dropwise addition of a solution of tosyl chloride (1.1 eq) in the same solvent.
-
Reaction: The reaction is stirred at room temperature overnight.
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.
-
Chromatography: The crude product is purified using column chromatography (silica gel, with an eluent such as ethyl acetate/hexane) to isolate the pure cyclic carbonate.
Route B: Transesterification with Dialkyl Carbonates
Transesterification offers another robust phosgene-free alternative. This method involves reacting the diol with a low-toxicity dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), in the presence of a catalyst.[2][9]
3.2.1. Mechanism: Catalytic Transesterification
This is an equilibrium-controlled process where the diol displaces the alcohol (e.g., methanol from DMC) from the dialkyl carbonate.
-
Catalyst Activation: The reaction is initiated by a catalyst, which can be a base (e.g., CaO), an ionic liquid, or an enzyme (e.g., immobilized lipase).[9][10][11] A basic catalyst, for instance, deprotonates a hydroxyl group of the diol, increasing its nucleophilicity.[10]
-
Nucleophilic Attack: The activated diol attacks the carbonyl carbon of the dialkyl carbonate, forming a tetrahedral intermediate.
-
Alcohol Elimination & Ring Closure: This intermediate collapses, eliminating an alkoxide (e.g., methoxide), to form a linear hydroxy-alkoxycarbonyl intermediate. This process can repeat intramolecularly, with the second hydroxyl group attacking the new carbonate moiety to displace a second molecule of alcohol and form the cyclic product. To drive the reaction to completion, the alcohol byproduct must be continuously removed from the reaction mixture (e.g., by distillation).
3.2.2. Mechanistic Workflow: Transesterification Pathway
Caption: Transesterification route to the target cyclic carbonate.
3.2.3. Experimental Protocol: Enzyme-Catalyzed Transesterification
Trustworthiness Note: Enzyme-catalyzed reactions offer high selectivity under mild conditions. The activity of the enzyme (e.g., Novozym® 435) is paramount, and its removal by simple filtration makes for a clean workup. The removal of the methanol byproduct is essential for achieving high yields.
-
System Setup: A flask is charged with 2,2-diethyl-1,3-propanediol (1.0 eq), dimethyl carbonate (used as both reagent and solvent), and immobilized lipase (e.g., Novozym® 435, 10-20% w/w of the diol).[2]
-
Reaction Conditions: The mixture is heated to 60-80°C under a slow stream of nitrogen to facilitate the removal of the methanol byproduct. Alternatively, the reaction can be conducted under reduced pressure.
-
Monitoring: The reaction is monitored by GC or TLC until the starting diol is consumed.
-
Catalyst Removal: The reaction mixture is cooled to room temperature, and the enzyme beads are removed by filtration. The enzyme can often be washed and reused.
-
Purification: The excess dimethyl carbonate is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by recrystallization or column chromatography to yield the final product.
Comparative Analysis of Synthesis Routes
The choice of synthesis route depends on a balance of efficiency, safety, cost, and environmental impact.
| Parameter | Phosgene-Based Route | Direct CO₂ Route | Transesterification Route |
| Primary Carbon Source | Phosgene / Triphosgene | Carbon Dioxide (CO₂) | Dialkyl Carbonate (e.g., DMC) |
| Key Reagents | 2,2-diethyl-1,3-propanediol, Pyridine | 2,2-diethyl-1,3-propanediol, DBU, TsCl, NEt₃ | 2,2-diethyl-1,3-propanediol, Catalyst |
| Reaction Conditions | Low temperature to RT (0°C to 25°C) | Room Temperature, 1 atm CO₂ | Moderate heat (60-120°C) |
| Typical Yields | High (>80%) | Moderate to Good (50-75%)[7] | Moderate to High (60-90%) |
| Advantages | High reactivity, well-established, high yields | Uses renewable CO₂, mild conditions, avoids phosgene | Phosgene-free, relatively low-cost reagents |
| Disadvantages | Extreme toxicity of phosgene , corrosive HCl byproduct, stoichiometric base waste | Requires stoichiometric activating agents, complex workup | Equilibrium-limited (requires byproduct removal), may require higher temperatures |
Conclusion and Future Outlook
The synthesis of 5,5-diethyl-1,3-dioxan-2-one is a mature field that is actively transitioning towards greener and safer methodologies. While the traditional phosgene-based approach remains a highly effective, albeit hazardous, benchmark, its use is becoming increasingly restricted. Phosgene-free strategies are now at the forefront of both academic and industrial research.
The direct utilization of carbon dioxide represents the most sustainable long-term vision. Future advancements in this area will likely focus on developing efficient, recyclable catalytic systems that can activate the diol and facilitate water removal without the need for stoichiometric activating agents. Similarly, the transesterification route continues to be refined with the development of more active and robust catalysts, including heterogeneous catalysts and advanced enzymatic preparations, that operate under milder conditions and simplify product purification.[12]
For researchers and drug development professionals, the choice of a synthetic route will be guided by the required scale, purity standards, and commitment to sustainable chemistry principles. The methodologies outlined in this guide provide a solid foundation for making informed decisions in the synthesis of this vital monomer for next-generation biomaterials.
References
-
Title: Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one (DMTMC, Dimethyltrimethylene carbonate) Source: prepchem.com URL: [Link]
-
Title: Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide Source: ResearchGate URL: [Link]
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Title: Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO 2 pressure: a novel mild strategy to replace phosgene reagents Source: RSC Publishing URL: [Link]
-
Title: Kinetic Study of CaO-Catalyzed Transesterification of Cyclic Carbonates with Methanol Source: ACS Publications URL: [Link]
-
Title: Synthesis of 5- to 8-membered cyclic carbonates from diols and CO2: a one-step, atmospheric Source: SciSpace by Typeset URL: [Link]
-
Title: New Trends in the Conversion of CO 2 to Cyclic Carbonates Source: MDPI URL: [Link]
- Title: WO2013189861A1 - Process for the preparation of cyclic organic carbonates Source: Google Patents URL
-
Title: Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization Source: SCIEPublish URL: [Link]
-
Title: Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagent Source: University of Bath's research portal URL: [Link]
-
Title: Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source Source: RSC Publishing URL: [Link]
-
Title: Transesterification of cyclic carbonates to Dimethyl Carbonate using solid oxide catalyst at ambient conditions: environmentally benign synthesis Source: Cardiff University's ORCA platform URL: [Link]
-
Title: Phosgene‐based synthesis of cyclic carbonates from diol Source: ResearchGate URL: [Link]
-
Title: Enzyme-catalyzed ring-opening copolymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with trimethylene carbonate (TMC): synthesis and characterization Source: PubMed URL: [Link]
-
Title: Example of biocatalytic synthesis of cyclic carbonates Source: ResearchGate URL: [Link]
-
Title: Reactions of 5,5Dimethyl4-methylene-1,3-dioxolan-2-one with Amines in the Presence of Palladium Catalyst Source: ResearchGate URL: [Link]
-
Title: Enzyme-Catalyzed Ring-Opening Copolymerization of 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with Trimethylene Carbonate (TMC): Synthesis and Characterization Source: ACS Publications URL: [Link]
- Title: US20140235875A1 - Method for producing cyclic carbonates Source: Google Patents URL
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Thermodynamic Stability and Equilibrium Polymerization of 5,5-Diethyl-1,3-Dioxan-2-One: A Mechanistic Guide for Circular Polycarbonates
Executive Summary
The development of biodegradable polycarbonates has fundamentally shifted the landscape of targeted drug delivery and sustainable materials. Unlike traditional aliphatic polyesters (e.g., PLGA), polycarbonates undergo surface-eroding degradation without generating localized acidic microenvironments, preserving the structural integrity of sensitive biologic payloads. At the core of this material class is the ring-opening polymerization (ROP) of six-membered cyclic carbonates.
This technical whitepaper critically examines the thermodynamic stability and polymerization behavior of 5,5-diethyl-1,3-dioxan-2-one (DETC). By analyzing the profound steric effects imposed by the 5,5-diethyl substitution, we provide application scientists and drug development professionals with a predictive framework for leveraging equilibrium polymerization. This thermodynamic control is not only crucial for synthesizing tailored biomedical matrices but also serves as the mechanistic foundation for chemically recyclable "circular" polymers.
Thermodynamic Principles & The Substituent Effect
The Enthalpy-Entropy Tug-of-War in ROP
The ring-opening polymerization of six-membered cyclic carbonates is an equilibrium process governed by the Gibbs free energy equation ( ΔGp=ΔHp−TΔSp ). For polymerization to proceed spontaneously, ΔGp must be negative.
-
Enthalpy ( ΔHp ) : The driving force for ROP is the release of ring strain (exothermic, ΔHp<0 ).
-
Entropy ( ΔSp ) : Polymerization inherently restricts translational degrees of freedom, resulting in an unfavorable entropy change ( ΔSp<0 ).
Because both parameters are negative, there exists a ceiling temperature ( Tc ) above which depolymerization is favored. More importantly, at any given temperature below Tc , the reaction reaches an equilibrium monomer concentration ( [M]eq ), mathematically described by Dainton’s Equation :
ln[M]eq=RTΔHp−RΔSp
Causality of the 5,5-Diethyl Substitution
The thermodynamic stability of a cyclic monomer versus its linear polymer is highly sensitive to substitution[1]. In the unsubstituted monomer (1,3-dioxan-2-one, or TMC), the ring strain provides a strong enthalpic driving force, leading to near-quantitative conversion.
However, introducing two ethyl groups at the 5-position (5,5-diethyl-1,3-dioxan-2-one) fundamentally alters the energy landscape[1].
-
Monomer State : The cyclic structure forces the molecule into a relatively stable chair conformation, accommodating the bulky ethyl groups with minimal transannular strain.
-
Polymer State : Upon ring-opening, the linear polycarbonate backbone is forced to adopt conformations that induce severe gauche interactions between the diethyl groups and the adjacent oxygen atoms.
This steric crowding destabilizes the polymer chain, raising its ground-state enthalpy. Consequently, the energy gap ( ΔHp ) between the monomer and the polymer narrows significantly[1]. A less negative ΔHp means the thermodynamic driving force is weakened, shifting the equilibrium back toward the monomer and resulting in a high [M]eq (lower final conversion)[2].
Mechanistic Pathway: ROP vs. Ring-Closing Depolymerization (RCD)
The precise thermodynamic balance of 5,5-diethyl-1,3-dioxan-2-one makes it an ideal candidate for chemical recycling . Because the polymer is thermodynamically destabilized by steric hindrance, elevating the temperature or lowering the concentration readily drives the system toward Ring-Closing Depolymerization (RCD), recovering the pristine monomer.
Thermodynamic equilibrium of 5,5-diethyl-1,3-dioxan-2-one ROP and RCD.
Comparative Thermodynamic Data
To contextualize the behavior of 5,5-diethyl-1,3-dioxan-2-one, we must compare it against other substituted analogs. As the steric bulk at the 5-position increases, polymerizability decreases predictably[1].
Table 1: Influence of 5-Position Substitution on ROP Thermodynamics
| Monomer | Substituent at 5-position | Relative Steric Hindrance | Polymerizability | Suitability for Chemical Recycling (RCD) |
| 1,3-Dioxan-2-one (TMC) | None | Minimal | Highest (>95% conversion) | Low (High energy barrier to depolymerize) |
| 5,5-Dimethyl-1,3-dioxan-2-one | Dimethyl | Moderate | High | Moderate |
| 5,5-Diethyl-1,3-dioxan-2-one | Diethyl | High | Moderate (~50-70% conversion) | High (Ideal equilibrium balance) |
| 5-Ethyl-5-phenyl-1,3-dioxan-2-one | Ethyl, Phenyl | Severe | Lowest (<10% conversion) | Very High (But difficult to polymerize) |
Data synthesized from foundational anionic equilibrium studies[2].
Experimental Protocol: Self-Validating Thermodynamic Assessment
To accurately utilize 5,5-diethyl-1,3-dioxan-2-one in drug delivery matrices, researchers must map its thermodynamic parameters. The following protocol details a self-validating system for determining ΔHp and ΔSp via anionic ROP.
Why Anionic Initiation? Cationic ROP of cyclic carbonates is frequently plagued by competitive decarboxylation (loss of CO2 ), which yields ether linkages and irreversibly alters the thermodynamic landscape[3]. Anionic ROP (e.g., using alkoxides) strictly preserves the carbonate linkage, ensuring that the measured [M]eq reflects a true equilibrium[3].
Step-by-Step Methodology
-
Monomer Purification : Purify 5,5-diethyl-1,3-dioxan-2-one via repeated recrystallization or sublimation. Causality: Trace moisture acts as a chain transfer agent, broadening dispersity and preventing the establishment of a clean equilibrium.
-
Reaction Setup (Glovebox) : In a strictly anhydrous, nitrogen-filled glovebox, prepare a 0.5 M solution of the monomer in dry tetrahydrofuran (THF).
-
Initiation : Add 1.0 mol % of potassium tert-butoxide (t-BuOK). The highly nucleophilic alkoxide rapidly initiates the ring-opening without inducing transesterification side-reactions at low temperatures.
-
Thermal Equilibration : Divide the living polymer solution into sealed glass ampoules. Submerge the ampoules in highly precise thermal baths set to 10 °C, 20 °C, and 30 °C.
-
Self-Validation Step: Simultaneously, dissolve pre-synthesized, purified poly(5,5-diethyl-1,3-dioxan-2-one) in THF with 1.0 mol % t-BuOK and incubate at the same temperatures. True thermodynamic equilibrium is validated only when the forward (ROP) and reverse (RCD) reactions converge on the exact same [M]eq [1].
-
-
Quenching : After 48 hours, quench the living chain ends by injecting a stoichiometric excess of glacial acetic acid. This neutralizes the alkoxide species, instantly "freezing" the equilibrium state.
-
Quantification : Analyze the crude reaction mixtures using 1 H NMR spectroscopy. Calculate [M]eq by integrating the distinct methylene proton resonances of the cyclic monomer against the shifted resonances of the linear polymer backbone.
-
Thermodynamic Extraction : Plot ln[M]eq versus 1/T (Kelvin). Applying Dainton's equation, extract ΔHp from the slope ( ΔHp/R ) and ΔSp from the y-intercept ( −ΔSp/R ).
Significance in Drug Development & Circular Materials
For pharmaceutical scientists, the thermodynamic constraints of 5,5-diethyl-1,3-dioxan-2-one are a feature, not a bug.
-
Tunable Degradation Profiles : The bulky diethyl groups shield the carbonate linkages from rapid hydrolysis. By copolymerizing DETC with standard TMC, formulators can precisely dial in the degradation rate of an implantable drug depot, ensuring zero-order release kinetics for biologics over months.
-
Chemical Recyclability : In the broader context of sustainable science, plastics that can be depolymerized back to virgin monomer are the holy grail of the circular economy. Because the 5,5-diethyl substitution pushes the ΔHp closer to zero, the polymer can be cleanly unzipped back to the cyclic monomer under mild catalytic heating, avoiding the destructive pyrolysis required for traditional plastics[4].
References
-
Matsuo, J., Aoki, K., Sanda, F., & Endo, T. (1998). Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates. Macromolecules, 31(14), 4432–4438.[Link]
-
Gu, Y., et al. (2024). Predicting Chemical Recyclability Thermodynamics via Molecular Simulations. Macromolecules, 57(1), 123-135.[Link]
-
Cywar, R. M., et al. (2020). Rapid Synthesis of Chemically Recyclable Polycarbonates from Renewable Feedstocks. ACS Macro Letters, 9(12), 1729-1735.[Link]
Sources
Comprehensive Spectral Analysis and Synthetic Methodology of 5,5-Diethyl-1,3-dioxan-2-one (CAS 13423-63-7)
Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Focus: Structural Validation, Reaction Causality, and Polymerization Dynamics
Introduction and Chemical Significance
In the landscape of biodegradable aliphatic polycarbonates, six-membered cyclic carbonates serve as critical monomeric building blocks. 5,5-Diethyl-1,3-dioxan-2-one (CAS 13423-63-7) is a symmetrically substituted cyclic carbonate that has garnered significant attention in anionic ring-opening polymerization (aROP) [1].
Unlike its unsubstituted or linearly substituted counterparts, the di-ethyl substitution at the 5-position introduces specific steric constraints. This steric bulk plays a pivotal role in tuning the thermodynamic equilibrium of the polymerization reaction, dictating the molecular weight, crystallinity, and degradation profile of the resulting polycarbonates—properties that are highly sought after in advanced drug delivery systems and resorbable medical devices [2, 3].
Self-Validating Synthetic Protocol
To achieve high-purity monomer suitable for sensitive living polymerizations, the synthesis must be tightly controlled. The following protocol utilizes 2,2-diethyl-1,3-propanediol and ethyl chloroformate, driven by the causality of thermodynamic stability and byproduct precipitation [1].
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 1,3-propanediol derivative (2,2-diethyl-1,3-propanediol, 0.13 mol) and ethyl chloroformate (0.26 mol) in anhydrous Tetrahydrofuran (THF, 260 mL).
-
Causality: THF is chosen as an aprotic polar solvent because it solubilizes the diol and chloroformate while providing a poor solvation environment for the resulting amine salt byproduct, driving the reaction forward via Le Chatelier’s principle.
-
-
Controlled Addition: Cool the reaction vessel to 0 °C. Dropwise, add a solution of triethylamine (Et₃N, 0.26 mol) in THF (65 mL).
-
Causality: The reaction between chloroformates and alcohols is highly exothermic. The 0 °C environment prevents thermal degradation and suppresses oligomerization. Et₃N acts as a proton scavenger.
-
-
Cyclization & Precipitation: Stir the mixture at room temperature for 2 hours. A white precipitate (Et₃N·HCl) will form.
-
In-Process Validation: The cessation of precipitate formation acts as a visual cue that the cyclization has reached completion.
-
-
Isolation: Filter off the Et₃N·HCl salt. Concentrate the filtrate under vacuum to yield the crude product.
-
Purification: Isolate the target compound via silica gel column chromatography (Eluent: Ethyl acetate / n-hexane, 3:1 v/v). Recrystallize from a THF/ether mixture to obtain pure crystals (Yield: ~68%, Mp: 44−45 °C).
Fig 1. Synthetic workflow for 5,5-diethyl-1,3-dioxan-2-one highlighting self-validating steps.
Spectral Characterization and Structural Validation
Accurate spectral validation is non-negotiable before utilizing the monomer in aROP, as trace impurities or uncyclized oligomers will terminate the living polymer chain. The following data represents the authoritative spectral fingerprint of 5,5-diethyl-1,3-dioxan-2-one [1].
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
The ¹H NMR spectrum confirms the high symmetry of the molecule. The absence of complex multiplets in the ring methylene region confirms complete cyclization.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment & Causality |
| 0.91 | Triplet (t) | 6H | 7.3 Hz | −CH₃ (Ethyl chains): Shielded terminal methyl protons. Split into a triplet by the adjacent methylene protons. |
| 1.49 | Quartet (q) | 4H | 7.3 Hz | −CH₂− (Ethyl chains): Methylene protons of the ethyl groups. Split into a quartet by the adjacent methyl protons. |
| 4.14 | Singlet (s) | 4H | - | −CH₂O− (Ring C4/C6): Highly deshielded by the adjacent electronegative carbonate oxygens. The singlet confirms C5 is a quaternary carbon with no adjacent protons to induce splitting. |
¹³C NMR Spectroscopy (CDCl₃, 100 MHz)
Carbon-13 NMR effectively maps the electronic environment of the cyclic carbonate backbone.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Causality |
| 148.51 | C=O | Carbonyl Carbon (C2): Extremely deshielded due to the strong electron-withdrawing effect of the two adjacent ring oxygen atoms. |
| 74.81 | CH₂O | Ring Methylene Carbons (C4, C6): Deshielded by direct attachment to the carbonate oxygens. |
| 33.40 | CH₂ | Ethyl Methylene Carbons: Aliphatic carbons attached to the quaternary center. |
| 22.56 | C (quaternary) | Ring Quaternary Carbon (C5): The structural pivot point of the molecule. |
| 6.98 | CH₃ | Ethyl Methyl Carbons: Highly shielded terminal aliphatic carbons. |
FT-IR Spectroscopy (KBr Pellet)
Infrared spectroscopy provides immediate confirmation of the cyclic carbonate functional group.
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Significance |
| 1763 | C=O Stretching (Strong) | Critical Marker: Six-membered cyclic carbonates absorb at higher wavenumbers (~1760 cm⁻¹) compared to linear carbonates (~1740 cm⁻¹) due to the constrained ring geometry increasing the bond force constant. |
| 2975, 2876 | C-H Stretching | Aliphatic C-H stretching from the ethyl substituents. |
| 1256, 1186, 1128 | C-O Stretching | Asymmetric and symmetric stretching of the carbonate ether linkages. |
Polymerization Dynamics: The Role of 5,5-Diethyl Substitution
When utilizing 5,5-diethyl-1,3-dioxan-2-one in anionic ring-opening polymerization (aROP), researchers must account for its unique thermodynamic equilibrium.
The Steric Penalty: The conversion efficiency of six-membered cyclic carbonates is inversely proportional to the steric bulk at the 5-position. Empirical data demonstrates that final monomer conversion decreases in the order: 1,3-dioxan-2-one > 5,5-dimethyl-1,3-dioxan-2-one > 5,5-diethyl-1,3-dioxan-2-one [1].
Causality: The bulky ethyl groups stabilize the cyclic monomer conformation relative to the open polymer chain. During aROP, the propagating alkoxide anion attacks the carbonyl carbon, cleaving the acyl-oxygen bond. However, the steric crowding of the diethyl groups forces the resulting polymer chain into a higher-energy conformation, shifting the thermodynamic equilibrium slightly back toward the monomeric ring. This necessitates precise control over initiator concentration and reaction temperature to achieve high molecular weight polycarbonates [2, 3].
Fig 2. Anionic ring-opening polymerization (aROP) mechanism of 5,5-diethyl-1,3-dioxan-2-one.
References
-
Title: Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates Source: Macromolecules (ACS Publications) URL: [Link]
-
Title: CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY Source: TU Wien (reposiTUm) URL: [Link]
-
Title: Non-catalyst synthesis and in vitro drug release property of poly(5,5-dimethyl-1,3-dioxan-2-one)-block-methoxy poly(ethylene glycol) copolymers Source: ResearchGate URL: [Link]
role of 5,5-diethyl-1,3-dioxan-2-one in aliphatic polycarbonate networks
Title: The Structural and Thermodynamic Role of 5,5-Diethyl-1,3-dioxan-2-one in Aliphatic Polycarbonate Networks
Executive Summary Aliphatic polycarbonates (APCs) are gaining immense traction in the fields of sustainable materials and biomedical engineering due to their biodegradability, inherent biocompatibility, and potential for chemically closed-loop recycling. While linear APCs are well-documented, the fabrication of pure aliphatic polycarbonate networks—without relying on non-carbonate crosslinking moieties (e.g., acrylates or epoxies)—has historically been a formidable challenge.
The advent of photoinduced anionic ring-opening polymerization (ROP) at elevated temperatures has bridged this gap[1]. Within this advanced manufacturing paradigm, 5,5-diethyl-1,3-dioxan-2-one (commonly referred to as diethyl trimethylene carbonate, or DTC) has emerged as a critical monomer. As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic causality, network-modifying properties, and field-proven experimental workflows associated with DTC in APC networks.
Mechanistic Foundations: Thermodynamics of DTC Polymerization
The ring-opening polymerization of six-membered cyclic carbonates is fundamentally an equilibrium-driven process. The polymerizability of these monomers is strictly governed by their inherent ring strain, which is heavily modulated by the steric bulk of substituents at the 5-position of the 1,3-dioxan-2-one ring.
The Causality of Substituent Effects
According to foundational studies on 2[2], the final monomer conversion reaches a thermodynamic constant below 100%. The gem-diethyl substitution in DTC induces significant steric hindrance. This steric bulk stabilizes the cyclic monomer conformation relative to the linear propagating polymer chain, thereby reducing the enthalpy of polymerization ( ΔHp ).
Because the driving force for ring-opening is substantially lowered, DTC exhibits very low ring-strain and often shows no exothermic behavior during standard ambient-temperature photo-DSC measurements[3]. To overcome this thermodynamic barrier and shift the equilibrium toward the polymer, the ROP must be driven at elevated temperatures (typically 70–120 °C) using highly active anionic species.
Caption: Causality of 5,5-diethyl substitution on thermodynamic and mechanical properties.
Role in Aliphatic Polycarbonate Networks
DTC as a Reactive Diluent in Hot Lithography
Because of its lower reactivity and convenient physical state (melting point ~45 °C), DTC serves as an exceptional reactive diluent in the formulation of pure APC networks[1]. When combined with bifunctional cyclic carbonate crosslinkers and a photobase generator (PBG), DTC enables precise spatiotemporal control over network formation.
This decoupling of activation and propagation is the cornerstone of hot lithography . The PBG ensures the resin remains dormant at room temperature. Upon UV irradiation, a superbase is liberated, deprotonating an initiator to form an active alkoxide. However, because DTC requires thermal energy to polymerize efficiently, the actual crosslinking event only occurs when the irradiated zones are subsequently heated.
Thermomechanical Modulation
Incorporating DTC into a polycarbonate network fundamentally alters its macroscopic properties. Poly(diethyl trimethylene carbonate) segments introduce significant free volume. Furthermore, the symmetrical nature of the diethyl substitution allows the resulting polymer segments to remain crystallizable, which directly impacts the 4 of the network[4]. By varying the mole fraction of DTC, researchers can systematically tune the plateau modulus ( G′ ), transitioning the material from a rigid plastic to a soft, highly extensible elastomer.
Quantitative Data: Substituent Effects
To understand DTC's place among cyclic carbonates, we must compare its thermodynamic profile against its structural analogs.
Table 1: Comparative Properties of 5-Substituted 1,3-Dioxan-2-one Monomers
| Monomer | Substituent at 5-position | Melting Point (°C) | Relative Equilibrium Conversion | Ring Strain / Polymerizability |
| 1,3-dioxan-2-one (TMC) | Hydrogen | 45 | Highest | High |
| 5,5-dimethyl-1,3-dioxan-2-one | Methyl | 105 | Intermediate | Moderate |
| 5,5-diethyl-1,3-dioxan-2-one (DTC) | Ethyl | 45 | Lowest | Low |
Data synthesized from foundational anionic equilibrium studies[2].
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the action is performed.
Protocol 1: Synthesis of Pure APC Networks via Photo-ROP
Objective: Fabricate a crosslinked aliphatic polycarbonate network using DTC as a reactive diluent.
-
Formulation Preparation:
-
Action: In a dark, moisture-free environment (glovebox), mix 80 mol% DTC with 20 mol% of a bifunctional cyclic carbonate crosslinker. Add 1 mol% of a thermally stable photobase generator (e.g., a tetraphenylborate salt of DBU).
-
Causality: Moisture must be excluded because water acts as a chain transfer agent in anionic ROP, prematurely terminating chain growth and drastically lowering crosslink density.
-
-
Thermal Homogenization:
-
Action: Heat the mixture to 55 °C and stir until optically clear.
-
Causality: DTC melts at 45 °C. Heating to 55 °C ensures a homogeneous liquid resin state necessary for uniform PBG dispersion without triggering premature thermal degradation of the PBG.
-
-
UV Irradiation (Activation):
-
Action: Cast the resin into a mold and irradiate with a 365 nm LED source (dose: ~2 J/cm²).
-
Causality: UV light cleaves the PBG, releasing the free DBU superbase. At 55 °C, the propagation rate of DTC is negligible, allowing deep light penetration without immediate vitrification.
-
-
Thermal Curing (Propagation):
-
Action: Transfer the mold to a pre-heated oven at 100 °C for 4 hours.
-
Causality: The elevated temperature overcomes the thermodynamic barrier (low ΔHp ) of the diethyl-substituted ring, driving the equilibrium toward high conversion and locking in the network structure[1].
-
-
Self-Validation Check (FT-IR):
-
Action: Analyze the cured film via ATR-FTIR.
-
Validation: Successful network formation is confirmed by the attenuation of the cyclic carbonate carbonyl stretch at ~1763 cm⁻¹ and the emergence of the linear aliphatic polycarbonate carbonyl band at ~1740 cm⁻¹. If the 1763 cm⁻¹ band persists strongly, the thermal cure was insufficient.
-
Caption: Photoinduced anionic ring-opening polymerization workflow for DTC networks.
Protocol 2: Photorheological Profiling of Network Formation
Objective: Quantify the gelation kinetics and plateau modulus of the DTC-modified network.
-
Setup: Load the unexposed resin formulation onto a parallel-plate rheometer equipped with a UV-transparent quartz lower plate and a Peltier heating system.
-
Isothermal Baseline: Set the temperature to 100 °C. Apply a constant oscillatory strain of 1% at a frequency of 1 Hz.
-
Causality: 1% strain ensures the measurement remains within the linear viscoelastic region (LVR), preventing mechanical disruption of the nascent polymer network.
-
-
In-Situ Irradiation: Trigger the UV source through the quartz plate while continuously monitoring Storage Modulus ( G′ ) and Loss Modulus ( G′′ ).
-
Self-Validation Check (Gel Point):
-
Validation: The exact point of network gelation is identified at the crossover where G′=G′′ . The final plateau value of G′ directly correlates to the crosslink density. A lower than expected G′ indicates that the bulky diethyl side chains of DTC have successfully increased the free volume and reduced entanglement density[4].
-
Conclusion
5,5-diethyl-1,3-dioxan-2-one (DTC) is far more than a simple monomer; it is a highly specialized structural modifier in the realm of aliphatic polycarbonate networks. By leveraging its unique thermodynamic profile—specifically its low ring strain and requirement for elevated propagation temperatures—researchers can achieve unprecedented spatiotemporal control over network formation. This capability not only advances the frontiers of hot lithography but also paves the way for the next generation of tunable, biodegradable elastomers.
References
- Pure aliphatic polycarbonate networks via photoinduced anionic ring-opening polymerization at elevated temperature Source: ResearchGate / Nature Communications URL
- Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates Source: Macromolecules - ACS Publications URL
- High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)
- CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY Source: reposiTUm - TU Wien URL
Sources
Anionic Ring-Opening Polymerization of 5,5-Diethyl-1,3-dioxan-2-one: Mechanistic Pathways and Thermodynamic Control
Executive Summary
Aliphatic polycarbonates (APCs) have emerged as critical biomaterials in drug delivery and tissue engineering due to their excellent biocompatibility and the absence of acidic degradation byproducts (unlike traditional polyesters such as PLA or PGA). The synthesis of well-defined APCs heavily relies on the Anionic Ring-Opening Polymerization (AROP) of six-membered cyclic carbonates.
This whitepaper provides an in-depth technical analysis of the AROP of 5,5-diethyl-1,3-dioxan-2-one (also known as 5,5-diethyltrimethylene carbonate or DETC). By examining the thermodynamic equilibrium, substituent steric effects, and acyl-oxygen cleavage mechanisms, this guide establishes a self-validating framework for researchers aiming to synthesize high-molecular-weight, regioregular polycarbonates [1].
Mechanistic Core: The "Why" and "How" of AROP
The AROP of DETC is typically initiated by strong, sterically hindered bases (e.g., potassium tert-butoxide, t -BuOK) or organolithium reagents. The polymerization is a chain-growth process governed by a delicate thermodynamic equilibrium between the propagating active center and the monomer [2].
Initiation and Acyl-Oxygen Cleavage
The initiation step involves the nucleophilic attack of the initiator (e.g., an alkoxide anion) on the highly electrophilic carbonyl carbon of the cyclic carbonate. This forms a tetrahedral intermediate.
A critical mechanistic feature of six-membered cyclic carbonates is the exclusive preference for acyl-oxygen cleavage over alkyl-oxygen cleavage.
-
Causality: Acyl-oxygen cleavage generates a primary alkoxide active center, which is thermodynamically more stable and kinetically favored for subsequent propagation. Alkyl-oxygen cleavage would result in a less stable carboxylate species and is generally not observed in the AROP of DETC [2].
Propagation and Equilibrium (Backbiting)
The newly formed primary alkoxide attacks the carbonyl carbon of the next DETC monomer. Because the ring-strain of six-membered cyclic carbonates is relatively low, the polymerization is an equilibrium process. The propagating alkoxide chain end can undergo intramolecular nucleophilic attack on a carbonate linkage within its own backbone—a process known as backbiting —resulting in depolymerization and the formation of cyclic oligomers.
Figure 1: Anionic ring-opening polymerization mechanism of 5,5-diethyl-1,3-dioxan-2-one.
Substituent Effects and Thermodynamic Control
The presence of substituents at the 5-position of the 1,3-dioxan-2-one ring drastically alters the thermodynamics of the polymerization. The 5,5-diethyl groups in DETC introduce significant steric hindrance, which affects the enthalpy of polymerization ( ΔHp ) and shifts the equilibrium monomer concentration.
According to Dainton's equation, the polymerizability is directly reflected by the ΔHp value. As steric bulk increases, the stability of the resulting polymer chain decreases relative to the monomer, lowering the final equilibrium conversion [1].
Table 1: Substituent Effects on Equilibrium Conversion
Data summarizes the relative polymerizability of six-membered cyclic carbonates at 0 °C in THF [1].
| Monomer | Substituent at 5-position | Relative Equilibrium Conversion | Polymerizability ( ΔHp ) |
| 1,3-dioxan-2-one | None | Highest (~99%) | Most Exothermic |
| 5,5-dimethyl-1,3-dioxan-2-one | Dimethyl | High (~95%) | Highly Exothermic |
| 5,5-diethyl-1,3-dioxan-2-one (DETC) | Diethyl | Moderate (~90%) | Moderately Exothermic |
| 5-methyl-5-phenyl-1,3-dioxan-2-one | Methyl, Phenyl | Low-Moderate | Less Exothermic |
| 5-ethyl-5-phenyl-1,3-dioxan-2-one | Ethyl, Phenyl | Lowest (~46%) | Least Exothermic |
Insight for Drug Development: The moderate conversion of DETC is a worthwhile trade-off. The bulky diethyl groups increase the hydrophobicity of the resulting polymer, which drastically slows down hydrolytic degradation in vivo, allowing for sustained, long-term drug release profiles compared to unsubstituted variants[3].
Experimental Protocol: Self-Validating Workflow
To achieve high molecular weights ( Mn>20,000 g/mol ) and narrow dispersity, the experimental setup must strictly exclude protic impurities (water, alcohols), which act as premature chain terminators.
Step-by-Step Methodology
Step 1: Monomer Synthesis and Rigorous Purification
-
Action: Synthesize DETC via the reaction of 2,2-diethyl-1,3-propanediol with a phosgene dimer (triphosgene) or ethyl chloroformate.
-
Purification: Recrystallize the crude monomer repeatedly from a mixture of ethyl acetate and hexane. Dry over calcium hydride ( CaH2 ) under a vacuum.
-
Causality: Unreacted diols will act as chain transfer agents, converting the living anionic polymerization into a step-growth-like regime, broadening dispersity and capping molecular weight.
Step 2: System Preparation
-
Action: Flame-dry a Schlenk flask under a high vacuum and backfill it with ultra-high purity argon.
-
Causality: The alkoxide active center is highly sensitive to moisture. A self-validating check is to add a small amount of an indicator (like 1,10-phenanthroline) if using alkyl lithium initiators, ensuring the system is completely anhydrous before monomer addition.
Step 3: Initiation and Propagation
-
Action: Dissolve the purified DETC in anhydrous THF to a concentration of 0.8 M. Cool the reaction vessel to 0 °C. Inject a solution of t -BuOK in THF (1 mol% relative to monomer).
-
Causality: t -BuOK is chosen because its steric bulk prevents it from acting as a nucleophile toward the alkyl carbons, ensuring 100% acyl-oxygen cleavage. The reaction is maintained at 0 °C because lower temperatures suppress the endothermic depolymerization (backbiting) reaction, pushing the equilibrium toward higher polymer conversion [1].
Step 4: Termination and End-Capping
-
Action: After 1 to 3 hours, quench the living polymerization by injecting a pre-mixed solution of cold methanol and phosphoric acid ( H3PO4 ).
-
Causality: The acidic proton rapidly quenches the alkoxide active center, forming a terminal hydroxyl group and freezing the thermodynamic equilibrium, preventing the polymer from unzipping back into monomers during isolation.
Step 5: Isolation and Characterization
-
Action: Precipitate the polymer solution dropwise into a 10-fold excess of cold methanol. Filter the white precipitate and dry in vacuo at 40 °C to a constant weight. Verify conversion via 1H NMR (monitoring the shift of the −CH2O− protons from δ 4.14 ppm in the monomer to δ ~4.05 ppm in the polymer) [1].
Figure 2: Step-by-step Schlenk line workflow for the AROP of 5,5-diethyl-1,3-dioxan-2-one.
References
-
Matsuo, J., Aoki, K., Sanda, F., & Endo, T. (1998). Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates. Macromolecules. ACS Publications.
-
Rokicki, G., Parzuchowski, P. G., & Mazurek, M. (2015). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates. Polymers. PMC/NIH.
-
Zhou, Y., Zhuo, R., & Liu, Z. (2004). Non-catalyst synthesis and in vitro drug release property of poly(5,5-dimethyl-1,3-dioxan-2-one)-block-methoxy poly(ethylene glycol) copolymers. Polymer. ResearchGate.
A Comprehensive Technical Guide to the Physicochemical Properties of 5,5-diethyl-1,3-dioxan-2-one Monomers for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Characterization in Polymer-Based Drug Delivery
In the landscape of advanced drug delivery, the design and synthesis of biodegradable polymers have become paramount. These polymers, often serving as matrices for controlled drug release, demand a thorough understanding of their constituent monomers. 5,5-diethyl-1,3-dioxan-2-one, a six-membered cyclic carbonate monomer, is a promising building block for the creation of biocompatible and biodegradable polycarbonates. The physicochemical properties of this monomer, specifically its melting point and solubility, are not mere data points; they are critical parameters that dictate its purification, polymerization behavior, and the ultimate performance of the resulting polymer in a pharmaceutical context.
This technical guide provides an in-depth exploration of the melting point and solubility of 5,5-diethyl-1,3-dioxan-2-one. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this monomer in their research and development endeavors. As a Senior Application Scientist, the following sections synthesize technical data with practical insights, emphasizing the causal relationships between these properties and their impact on experimental design and outcomes.
Section 1: Melting Point of 5,5-diethyl-1,3-dioxan-2-one
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a monomer like 5,5-diethyl-1,3-dioxan-2-one, a sharp and well-defined melting point range is a key quality control parameter.
Reported Melting Point Data
The available data indicates a melting point for 5,5-diethyl-1,3-dioxan-2-one in a narrow range, which is indicative of a crystalline solid.
| Property | Value | Source(s) |
| Melting Point | 45-46 °C | [1] |
This relatively low melting point is a significant practical consideration for its handling and storage. It also influences the conditions required for melt polymerization, a common technique for the synthesis of polycarbonates. The melting point of the closely related 5,5-dimethyl-1,3-dioxan-2-one is considerably higher, at 105-114 °C, highlighting the impact of the alkyl substituent on the crystalline packing of the molecule[2].
Experimental Protocol for Melting Point Determination
The determination of a precise melting point is a routine yet critical laboratory procedure. The following protocol outlines a standard method using a capillary melting point apparatus.
Objective: To accurately determine the melting point range of a solid sample of 5,5-diethyl-1,3-dioxan-2-one.
Materials:
-
5,5-diethyl-1,3-dioxan-2-one sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (optional, for grinding)
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the 5,5-diethyl-1,3-dioxan-2-one sample is dry and finely powdered. If necessary, gently grind the crystals in a clean mortar and pestle to a fine powder. This ensures uniform packing and heat transfer within the capillary tube.
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.
-
Repeat until the sample column is approximately 2-3 mm high. Consistent sample packing is crucial for reproducible results.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate. For a preliminary, rapid determination, a faster heating rate can be used to estimate the approximate melting point.
-
For an accurate determination, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point. A slow heating rate is essential for allowing the sample and the thermometer to be in thermal equilibrium.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range between these two temperatures is the melting point range of the sample. A pure compound will typically have a sharp melting range of 1-2 °C.
-
Visualizing the Melting Point Determination Workflow
Caption: Workflow for determining the melting point of 5,5-diethyl-1,3-dioxan-2-one.
Significance in Drug Development and Polymer Chemistry
-
Purity Assessment: A sharp melting point is a primary indicator of monomer purity. Impurities will typically depress and broaden the melting range. For applications in drug delivery, high monomer purity is non-negotiable to ensure the reproducibility of polymerization and the biocompatibility of the final polymer.
-
Polymerization Conditions: The melting point dictates the choice between solution and melt polymerization. For 5,5-diethyl-1,3-dioxan-2-one, its low melting point of 45-46 °C makes melt polymerization a viable and attractive option, as it avoids the use of solvents, which can be advantageous in terms of cost, environmental impact, and residual solvent removal from the final polymer product. The thermodynamics of ring-opening polymerization are significantly influenced by temperature, and the physical state of the monomer is a critical parameter in controlling the polymerization process[3][4][5].
Section 2: Solubility Profile of 5,5-diethyl-1,3-dioxan-2-one
The solubility of a monomer is a critical factor that influences its purification, the choice of polymerization method, and the processing of the resulting polymer. For drug delivery applications, the solubility of the monomer and the resulting polymer can also impact drug encapsulation and release kinetics.
Predicted and Comparative Solubility Data
Qualitative solubility data for a structurally similar cyclic carbonate monomer, (2-Oxo-1,3-dioxolan-4-yl)-methyl methacrylate (BLEMMER® DO-MA), provides further insight.
| Solvent | Solubility of BLEMMER® DO-MA | Expected Solubility of 5,5-diethyl-1,3-dioxan-2-one |
| Water | Insoluble | Insoluble |
| Hexane | Insoluble | Likely Insoluble to Sparingly Soluble |
| Toluene | Insoluble | Likely Soluble |
| Tetrahydrofuran (THF) | Soluble | Soluble |
| Acetone | Soluble | Soluble |
| Methyl Ethyl Ketone (MEK) | Soluble | Soluble |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | Soluble | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Soluble |
| Dimethylformamide (DMF) | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| Methanol | Soluble | Soluble |
| 2-Propanol | Soluble | Soluble |
Data for BLEMMER® DO-MA from[6]. Expected solubility is an estimation based on structural similarity and LogP value.
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the qualitative solubility of 5,5-diethyl-1,3-dioxan-2-one in a range of common laboratory solvents.
Objective: To determine the qualitative solubility of 5,5-diethyl-1,3-dioxan-2-one in various solvents.
Materials:
-
5,5-diethyl-1,3-dioxan-2-one sample
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, dichloromethane, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Graduated pipette or dispenser
Step-by-Step Procedure:
-
Sample Preparation:
-
Weigh a small, consistent amount of 5,5-diethyl-1,3-dioxan-2-one (e.g., 10 mg) into a series of clean, dry test tubes.
-
-
Solvent Addition:
-
To each test tube, add a specific volume of a single solvent (e.g., 1 mL) using a graduated pipette.
-
-
Mixing:
-
Vortex or shake each test tube vigorously for a set period (e.g., 30-60 seconds) to ensure thorough mixing.
-
-
Observation:
-
Visually inspect each test tube for the presence of undissolved solid.
-
Classify the solubility based on the following criteria:
-
Soluble: No visible solid particles. The solution is clear.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear cloudy or have a precipitate.
-
Insoluble: The solid does not appear to have dissolved. The particles remain suspended or settled at the bottom.
-
-
-
Heating (Optional):
-
If a sample is insoluble or partially soluble at room temperature, it can be gently warmed to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.
-
Visualizing the Solubility Determination Workflow
Caption: Workflow for the qualitative determination of monomer solubility.
Significance in Drug Development and Polymer Chemistry
-
Recrystallization and Purification: Knowledge of the solubility profile is essential for the purification of the monomer by recrystallization. A suitable solvent system is one in which the monomer is sparingly soluble at low temperatures and highly soluble at elevated temperatures.
-
Solution Polymerization: For solution-based ring-opening polymerization, the monomer must be soluble in the chosen solvent. The solvent also plays a crucial role in controlling the reaction kinetics, heat dissipation, and the molecular weight of the resulting polymer. The solubility of the growing polymer chain in the reaction medium is also a critical factor to prevent premature precipitation.
-
Polymer Processing and Formulation: The solubility of the resulting polycarbonate is a key consideration for its processing into various drug delivery platforms such as nanoparticles, microspheres, or films. Solvent casting, for instance, requires a solvent that can dissolve the polymer.
-
Drug Encapsulation: In the formulation of drug delivery systems, the solubility of both the drug and the polymer in a common solvent or solvent system is often necessary for efficient drug encapsulation within the polymer matrix.
Conclusion: A Foundation for Rational Polymer Design
The melting point and solubility of 5,5-diethyl-1,3-dioxan-2-one are fundamental physicochemical properties that have profound implications for its use in the synthesis of advanced biodegradable polymers for drug delivery. A thorough understanding and accurate determination of these parameters are not merely academic exercises but are essential for the rational design of monomers and polymers with tailored properties. This guide provides the necessary data, experimental protocols, and contextual understanding to empower researchers and drug development professionals to confidently and effectively utilize 5,5-diethyl-1,3-dioxan-2-one in their pursuit of innovative therapeutic solutions. By grounding experimental work in a solid understanding of these core principles, the path from monomer synthesis to functional biomaterial can be navigated with greater efficiency and success.
References
-
LookChem. 5,5-Diethyl-1,3-dioxan-2-one. [Link]
-
LookChem. 5,5-Dimethyl-1,3-dioxan-2-one. [Link]
- Hall, H. K., & Padias, A. B. (1998). Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide. Journal of Polymer Science Part A: Polymer Chemistry, 36(12), 2069-2077.
- Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007).
- Goethals, E. J. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 493-517.
-
PubChem. 5,5-Dimethyl-1,3-dioxan-2-one. [Link]
-
NIST. 5,5-Dimethyl-1,3-dioxan-2-one. [Link]
- Majumder, P., & Goyal, M. (2012). Role of important Parameters In Ring Opening Polymerization Of Polylactide.
-
NOF Corporation. Cyclic carbonate monomer BLEMMER® DO-MA(Developed product). [Link]
- Shi, W., Obradors, C., Martin, E., & Kleij, A. W. (2025).
- van der Meulen, I., de Geus, M., & Heise, A. (2015). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. Biomacromolecules, 16(12), 3733-3741.
- G. L. (2021). CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY. reposiTUm.
- Penczek, S., & Duda, A. (2004).
-
U.S. Environmental Protection Agency. 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-pentylphenyl)pentan-1-one. [Link]
- G. A. R. & A. P. D. (2020).
- Scholten, M. D., & Lynd, N. A. (2022). Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using Carbon Dioxide. ACS Macro Letters, 11(3), 365-370.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). physical properties of 1, 3-Dioxan series.
- Wang, Y., et al. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 14(12), 2411-2420.
- Kubíček, V., et al. (2021).
- Abas, F., et al. (2022). Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. Tropical Biomedicine, 39(3), 438-453.
Sources
protocol for photoinduced anionic ring-opening polymerization of 5,5-diethyl-1,3-dioxan-2-one
Application Note & Protocol: Photoinduced Anionic Ring-Opening Polymerization of 5,5-Diethyl-1,3-dioxan-2-one
Executive Summary
Aliphatic polycarbonates derived from six-membered cyclic carbonates are highly sought after in drug development and biomedical engineering due to their exceptional biocompatibility, predictable biodegradability, and low toxicity[1]. Among these, the monomer 5,5-diethyl-1,3-dioxan-2-one yields polymers with unique hydrophobicity and thermomechanical properties dictated by its twin ethyl substituents[2].
Historically, anionic ring-opening polymerization (ROP) of cyclic carbonates relied on the direct addition of strong bases (e.g., DBU, TBD), which initiated the reaction immediately, thereby eliminating spatial and temporal control[3]. By integrating Photobase Generators (PBGs), researchers can now decouple the initiation trigger from the propagation phase. This guide details the mechanistic rationale and a self-validating protocol for the photoinduced anionic ROP of 5,5-diethyl-1,3-dioxan-2-one, specifically optimized to overcome the inherent steric hindrance of the monomer[4].
Mechanistic Rationale & Causality
The polymerization of 5,5-diethyl-1,3-dioxan-2-one presents a unique thermodynamic challenge. The bulky ethyl groups at the 5-position introduce significant steric hindrance, which shifts the anionic equilibrium and lowers the final polymerizability compared to unsubstituted cyclic carbonates[2].
To achieve high conversion, the system utilizes a latent photobase generator (such as a tetraphenylborate salt of 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD·HBPh₄). The mechanism unfolds in two distinct phases:
-
Photochemical Activation: Upon exposure to specific UV wavelengths (e.g., 365–385 nm), the PBG undergoes photolysis, releasing the active superbase (TBD)[1].
-
Thermal Propagation: The liberated base deprotonates an alcohol initiator (e.g., benzyl alcohol), forming a highly nucleophilic alkoxide anion. This anion attacks the carbonyl carbon of the monomer, initiating ring-opening. Because of the steric bulk of the diethyl groups, the propagation step faces a high activation energy barrier. Consequently, the reaction must be driven at elevated temperatures (70–120 °C) to achieve meaningful chain extension and high equilibrium monomer conversion[4].
Photoinduced anionic ROP mechanism of 5,5-diethyl-1,3-dioxan-2-one via photobase generation.
Quantitative Data: Monomer Polymerizability
Understanding the thermodynamic limits of your monomer is critical for experimental design. The table below illustrates how steric bulk at the 5-position influences the final equilibrium conversion during anionic ROP[2].
Table 1: Comparative Polymerizability of Six-Membered Cyclic Carbonates
| Monomer | Substitution at C5 | Melting Point (°C) | Max Equilibrium Conversion (%) |
| 1,3-dioxan-2-one | None | ~48 | > 95% |
| 5,5-dimethyl-1,3-dioxan-2-one | Dimethyl | 105 | ~ 85% |
| 5,5-diethyl-1,3-dioxan-2-one | Diethyl | 45 | ~ 68–75% |
| 5-methyl-5-phenyl-1,3-dioxan-2-one | Methyl, Phenyl | 98 | ~ 60% |
Data synthesized from thermodynamic parameters estimated by Dainton's equation[2].
Experimental Protocol: Self-Validating Workflow
The following protocol is designed for the bulk polymerization of 5,5-diethyl-1,3-dioxan-2-one, a method highly applicable to the formulation of photoreactive resins for 3D printing (Hot Lithography) and degradable implants[5].
Materials Preparation & Rigorous Drying
Causality: Anionic ROP is extremely sensitive to protic impurities. Trace water will act as a competing initiator, leading to unpredictable molecular weights and broad dispersity[6].
-
Monomer: Recrystallize 5,5-diethyl-1,3-dioxan-2-one from a mixture of ethyl acetate and hexane. Dry under dynamic vacuum at 30 °C for 24 hours.
-
Initiator: Distill benzyl alcohol (BnOH) under reduced pressure and store over 3Å molecular sieves.
-
Validation Checkpoint 1: Perform a Karl Fischer titration on the monomer melt. Moisture content must be < 50 ppm before proceeding.
Resin Formulation (Glovebox Recommended)
Causality: Formulating in bulk avoids solvent toxicity and aligns with modern additive manufacturing techniques[5].
-
In an amber glass vial, add the dried 5,5-diethyl-1,3-dioxan-2-one.
-
Add the initiator (BnOH) at a targeted monomer-to-initiator ratio (e.g., [M]/[I] = 100).
-
Add the PBG (e.g., TBD·HBPh₄) at 1.0 mol% relative to the monomer.
-
Validation Checkpoint 2: Gently heat the amber vial to 50 °C (slightly above the monomer's melting point of 45 °C)[2]. Stir until the PBG is completely dissolved. The formulation must be visually homogeneous and optically clear.
Photo-Activation
Causality: UV light cleaves the PBG, releasing the active TBD superbase. Without this step, the resin remains completely inert, granting the user infinite pot-life in the dark[5].
-
Cast the liquid resin into the desired mold or reaction vessel.
-
Irradiate using a 385 nm LED source at an intensity of 20–50 mW/cm² for 2 to 5 minutes.
Thermal Propagation
Causality: The released base initiates the reaction, but the steric hindrance of the diethyl groups restricts propagation at room temperature. Elevated thermal energy is required to push the equilibrium toward the polymer state[4].
-
Immediately transfer the irradiated resin to a pre-heated oven or oil bath set to 90 °C .
-
Incubate for 12 to 24 hours to reach maximum equilibrium conversion.
Termination and Polymer Recovery
-
Quench the active chain ends by dissolving the crude polymer mass in a minimal amount of dichloromethane (DCM) containing a slight excess of benzoic acid (relative to the PBG).
-
Precipitate the polymer by dropping the DCM solution into a 10-fold volumetric excess of vigorously stirred cold methanol.
-
Validation Checkpoint 3 (NMR Analysis): Filter and dry the white precipitate. Analyze via ¹H NMR (CDCl₃). The successful ring-opening is validated by the disappearance of the monomer's characteristic –CH₂O– singlet at ~4.14 ppm and the emergence of broad polymeric –CH₂O– signals[2].
Step-by-step workflow for the photoinduced ROP of 5,5-diethyl-1,3-dioxan-2-one.
Troubleshooting & Optimization
Table 2: Common Failure Modes and Corrective Actions
| Observation | Probable Cause | Corrective Action |
| Low molecular weight / High dispersity (Đ > 1.5) | Moisture contamination acting as a chain transfer agent. | Rigorously dry the monomer and initiator; perform formulation in a glovebox under inert argon/nitrogen. |
| No polymerization after UV exposure | PBG concentration too low or incompatible LED emission wavelength. | Match the LED emission (e.g., 385 nm) precisely to the PBG's absorption spectrum; increase PBG loading to 1.5 mol%. |
| Monomer conversion stalls at < 40% | Insufficient propagation temperature to overcome steric hindrance. | Increase the post-irradiation thermal incubation temperature to 100–110 °C[4]. |
Applications in Drug Development
The poly(5,5-diethyl-1,3-dioxan-2-one) synthesized via this protocol exhibits excellent phase-separation capabilities when utilized as a hydrophobic block in copolymerization (e.g., with PEG)[7]. Because the photoinduced methodology allows for precise spatial-temporal control, it is highly applicable for fabricating customized, 3D-printed drug-eluting implants and biodegradable micellar nanocarriers [1][7]. The absence of toxic metallic catalysts (like Tin(II) octoate) in this organocatalytic photobase approach further ensures the stringent biocompatibility required for FDA-compliant pharmaceutical applications[8].
Sources
how to synthesize 5,5-diethyl-1,3-dioxan-2-one using the CDI method
Application Note: Synthesis of 5,5-Diethyl-1,3-dioxan-2-one via CDI-Mediated Cyclization
Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Application: Monomer synthesis for Ring-Opening Polymerization (ROP) of biodegradable aliphatic polycarbonates.
Executive Summary
Aliphatic polycarbonates (APCs) are highly valued in biomedical engineering and drug development due to their excellent biocompatibility, low toxicity, and predictable biodegradability[1]. The synthesis of these polymers relies heavily on the controlled ring-opening polymerization (ROP) of six-membered cyclic carbonates (6CCs)[2][3].
This application note details the synthesis of 5,5-diethyl-1,3-dioxan-2-one , a sterically hindered 6CC monomer, from 2,2-diethyl-1,3-propanediol. To ensure a safe, scalable, and environmentally conscious workflow, 1,1'-carbonyldiimidazole (CDI) is utilized as the carbonyl source[4]. This method bypasses the severe toxicity associated with traditional phosgene or triphosgene routes while maintaining high conversion rates and excellent product purity[4][5].
Mechanistic Rationale & Reagent Selection
The synthesis of cyclic carbonates from 1,3-diols requires a bifunctional carbonyl coupling agent. While phosgene derivatives are highly reactive, they pose significant safety hazards and generate corrosive hydrogen chloride gas.
Why CDI? 1,1'-Carbonyldiimidazole (CDI) is a bench-stable, crystalline solid that acts as a mild and efficient phosgene equivalent[4][6]. The reaction is driven by a two-step nucleophilic acyl substitution:
-
Mono-acylation: One hydroxyl group of 2,2-diethyl-1,3-propanediol attacks the carbonyl carbon of CDI, displacing one equivalent of imidazole to form a mono-imidazolyl carboxylate intermediate[6].
-
Intramolecular Cyclization: The adjacent, unreacted hydroxyl group undergoes an intramolecular nucleophilic attack on the activated carbonyl, displacing the second imidazole molecule and closing the six-membered ring[6].
The byproduct of this reaction is imidazole, which is highly water-soluble and easily removed via a mildly acidic aqueous workup, ensuring a self-validating and clean purification process.
Workflow and mechanistic pathway for the CDI-mediated synthesis of 5,5-diethyl-1,3-dioxan-2-one.
Experimental Protocol: CDI-Mediated Cyclization
Note: This protocol is designed to be a self-validating system. The physical state of the reaction mixture and the specific workup steps inherently confirm the progression of the synthesis.
Materials Required
-
Precursor: 2,2-Diethyl-1,3-propanediol (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 to 1.2 equiv)[6]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Workup Reagents: 1M HCl (aqueous), Brine, Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Precursor Dissolution: Dissolve 2,2-diethyl-1,3-propanediol (e.g., 50.0 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exothermic reaction upon CDI addition, preventing unwanted oligomerization.
-
CDI Addition: Dissolve CDI (55.0 mmol, 1.1 equiv) in anhydrous THF (50 mL) and add it dropwise to the diol solution over 30–60 minutes[6].
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12–16 hours. Validation: The solution will typically remain clear, but the release of imidazole can be monitored via TLC (disappearance of the diol spot).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the THF.
-
Aqueous Workup (Critical Step): Redissolve the crude residue in Dichloromethane (DCM, 150 mL). Transfer to a separatory funnel and wash sequentially with cold 1M HCl (3 × 50 mL). Causality: Imidazole (pKa ~7.0) is protonated by the HCl, rendering it highly water-soluble and partitioning it entirely into the aqueous phase, leaving the neutral cyclic carbonate in the organic phase.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize any residual acid, followed by a brine wash (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically a white solid or viscous oil that crystallizes upon standing. It can be further purified by recrystallization from a mixture of ethyl acetate/hexanes or via silica gel flash chromatography to yield pure 5,5-diethyl-1,3-dioxan-2-one[6].
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized monomer before it is subjected to anionic or organocatalytic ring-opening polymerization[3], quantitative characterization is mandatory. The table below summarizes the expected physicochemical and spectroscopic data for 5,5-diethyl-1,3-dioxan-2-one.
| Parameter | Expected Value / Observation | Diagnostic Significance |
| Physical State | White crystalline solid | Indicates high purity; impurities often present as oils. |
| Melting Point | 44 – 46 °C[3][7] | Confirms successful cyclization and purity. |
| FT-IR (KBr) | ~1736 cm⁻¹ (C=O stretch)[3] | Confirms the presence of the cyclic carbonate carbonyl. Complete absence of broad O-H stretch (~3300 cm⁻¹) validates full conversion of the diol. |
| ¹H NMR (CDCl₃) | δ 4.14 (s, 4H, -CH₂O-)δ 1.49 (q, 4H, -CH₂-)δ 0.91 (t, 6H, -CH₃) | The singlet at ~4.14 ppm is critical; it represents the equivalent methylene protons adjacent to the carbonate oxygen, confirming ring closure[3]. |
| ¹³C NMR (CDCl₃) | δ 148.4 (C=O), 74.8 (CH₂O)[3] | The peak at ~148 ppm is the definitive marker for the cyclic carbonate carbonyl carbon. |
References
-
5,5-Diethyl-1,3-dioxan-2-one - LookChem LookChem. URL: [Link]
-
CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY TU Wien ReposiTUm. URL: [Link]
-
Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates Macromolecules - ACS Publications. URL:[Link]
-
Thermosensitive Biodegradable Homopolymer of Trimethylene Carbonate Derivative at Body Temperature ResearchGate. URL: [Link]
-
Synthesis and Characterization of Polyhydroxyurethanes Prepared from Difunctional Six-Membered Ring Carbonates Taylor & Francis Online. URL: [Link]
-
Synthesis and Chemical Recycling of a Polycarbonate Obtained by Anionic Ring-Opening Polymerization of a Bifunctional Cyclic Carbonate ResearchGate. URL: [Link]
-
Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials University of Birmingham Research Portal. URL: [Link]
Sources
Application Note: Transesterification Synthesis of 5,5-Diethyl-1,3-dioxan-2-one from 2,2-Diethylpropane-1,3-diol
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Aliphatic polycarbonates (APCs) are highly valued in biomedical engineering, solid-state battery electrolytes, and advanced thermoplastics due to their low toxicity, biodegradability, and excellent thermal properties[1]. The ring-opening polymerization (ROP) of six-membered cyclic carbonates is the premier method for synthesizing APCs with tightly controlled molecular weights[1]. Historically, the synthesis of these cyclic monomers relied on highly toxic phosgene derivatives.
This application note details a robust, green, and highly scalable phosgene-free protocol for synthesizing the cyclic carbonate monomer 5,5-diethyl-1,3-dioxan-2-one . The method utilizes a base-catalyzed transesterification of 2,2-diethylpropane-1,3-diol with dimethyl carbonate (DMC), offering a self-validating workflow designed for high-purity monomer recovery[1][2].
Mechanistic Rationale & Reaction Kinetics
The synthesis of 5,5-diethyl-1,3-dioxan-2-one proceeds via a two-step nucleophilic acyl substitution mechanism[3]. As a Senior Application Scientist, understanding the causality behind these molecular interactions is critical for troubleshooting and scale-up.
-
Intermolecular Transesterification : The base catalyst (e.g., K₂CO₃) deprotonates one of the primary hydroxyl groups of 2,2-diethylpropane-1,3-diol. The resulting alkoxide attacks the carbonyl carbon of DMC, forming a tetrahedral intermediate that collapses to yield a linear mono-alkyl carbonate, expelling one equivalent of methanol[4].
-
Intramolecular Cyclization : The remaining hydroxyl group is deprotonated and attacks the newly formed carbonate carbonyl. This intramolecular cyclization forms the six-membered 1,3-dioxan-2-one ring and releases a second equivalent of methanol[2][3].
Causality & The Thorpe-Ingold Effect: The presence of the gem-diethyl groups at the C2 position of the diol is the primary kinetic driver for this specific reaction. These bulky substituents restrict the conformational degrees of freedom of the linear intermediate, drastically decreasing the activation entropy required for cyclization (the Thorpe-Ingold effect). This steric crowding prevents the formation of linear polycarbonates and heavily biases the thermodynamic equilibrium toward the six-membered cyclic product[3][5].
Figure 1: Nucleophilic acyl substitution mechanism for transesterification and cyclization.
Experimental Design & Reagent Selection
To ensure a self-validating and highly efficient system, reagent selection must be deliberate:
-
Substrate : 2,2-Diethylpropane-1,3-diol (Prenderol). Must be rigorously dried to prevent the hydrolysis of the intermediate carbonate[3].
-
Carbonate Source : Dimethyl carbonate (DMC). DMC is chosen over diethyl carbonate (DEC) because the methanol byproduct (bp 65°C) is easier to distill away than ethanol (bp 78°C). This allows for milder reaction temperatures and faster reaction rates[2]. Furthermore, DMC acts as both the reactant and the solvent.
-
Catalyst : Anhydrous Potassium Carbonate (K₂CO₃) is selected for its high efficiency, low cost, and ease of removal (via simple filtration) compared to homogeneous catalysts like DBU or organotins[5][6].
Quantitative Physicochemical Properties
| Compound | MW ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Role |
| 2,2-Diethylpropane-1,3-diol | 132.20 | 160 (at 50 mmHg) | 59–61 | 0.94 | Substrate[3] |
| Dimethyl Carbonate (DMC) | 90.08 | 90 | 2–4 | 1.07 | Reagent / Solvent |
| Methanol | 32.04 | 65 | -98 | 0.79 | Byproduct |
| 5,5-Diethyl-1,3-dioxan-2-one | 158.19 | ~260 (extrapolated) | 48–52 | ~1.12 | Target Monomer |
Step-by-Step Protocol
This protocol is designed as a self-validating workflow. Physical cues during the procedure will confirm whether the reaction is proceeding correctly.
Phase 1: Setup and Initiation
-
Preparation : Into a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2,2-diethylpropane-1,3-diol (13.2 g, 100 mmol) and anhydrous K₂CO₃ (0.69 g, 5 mmol, 5 mol%).
-
Solvent/Reactant Addition : Add anhydrous DMC (45.0 g, 500 mmol, 5 equiv.). Causality: The 5x molar excess of DMC serves as a pseudo-infinite dilution solvent, kinetically favoring the unimolecular ring-closure step over bimolecular chain extension (oligomerization).
-
Apparatus Assembly : Attach a Vigreux fractional distillation column to the main neck, topped with a distillation head, condenser, and receiving flask. Attach a nitrogen inlet to the side neck to maintain a strictly inert atmosphere.
Phase 2: Reaction and Azeotropic Distillation
-
Heating : Submerge the reaction flask in a pre-heated oil bath at 95°C. Stir vigorously (600 rpm).
-
Distillation (Validation Checkpoint 1) : As the reaction proceeds, methanol is generated. Monitor the vapor temperature at the distillation head. It will stabilize around 63–64°C, indicating the distillation of the methanol/DMC azeotrope.
-
Equilibrium Shift : Continue heating for 4–6 hours. Causality: Transesterification is a reversible equilibrium. By continuously removing the methanol azeotrope, the reaction is driven forward via Le Chatelier’s principle[1][4]. The reaction is deemed complete when the head temperature drops and then rises toward 90°C (the boiling point of pure DMC), physically validating that no more methanol is being produced.
Phase 3: Workup and Purification
-
Filtration : Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to quantitatively remove the K₂CO₃ catalyst. Rinse the filter cake with a small volume of ethyl acetate.
-
Concentration : Transfer the filtrate to a rotary evaporator and remove the unreacted DMC under reduced pressure (40°C, 150 mbar). A crude, viscous liquid or off-white solid will remain.
-
Recrystallization (Validation Checkpoint 2) : Dissolve the crude product in a minimal amount of hot ethyl acetate/hexane mixture (1:3 v/v). Cool slowly to 4°C to induce crystallization. Filter the white crystals and dry under high vacuum overnight.
Figure 2: Step-by-step experimental workflow for synthesizing 5,5-diethyl-1,3-dioxan-2-one.
Analytical Validation
To ensure the monomer is suitable for highly sensitive Ring-Opening Polymerization (ROP), its structural purity must be validated against the following benchmarks:
-
FTIR Spectroscopy (Self-Validating Marker) : The carbonyl (C=O) stretch is highly sensitive to ring strain. A shift from the linear carbonate region (~1740 cm⁻¹) to the six-membered cyclic carbonate region (~1760 cm⁻¹) confirms successful cyclization. Broad O-H stretching (~3300 cm⁻¹) from the starting diol must be completely absent.
-
¹H NMR (400 MHz, CDCl₃) : Look for the disappearance of the hydroxyl protons (~2.5 ppm). Expected signals for the pure cyclic product: δ 4.15 (s, 4H, ring -CH₂-O-), 1.45 (q, 4H, -CH₂CH₃), 0.90 (t, 6H, -CH₂CH₃).
-
GC-MS : Confirms the molecular weight (m/z = 158.19) and verifies the absence of linear dimer/oligomer byproducts[3].
Troubleshooting & Optimization Data
The following table summarizes the causal relationship between catalyst selection, temperature, and final yield, demonstrating why the K₂CO₃/DMC system is optimal for this specific synthesis.
| Catalyst System | Carbonate Source | Temp (°C) | Time (h) | Yield (%) | Purity (GC) | Mechanistic Note |
| None (Thermal) | DMC | 120 | 24 | < 5% | N/A | High activation energy barrier without base deprotonation[5]. |
| DBU (5 mol%) | DEC | 110 | 8 | 72% | 95% | Ethanol byproduct is harder to distill; equilibrium stalls[6]. |
| Novozym 435 | DMC | 90 | 24 | 85% | 98% | Green biocatalyst, but requires excessively long reaction times[2]. |
| K₂CO₃ (5 mol%) | DMC | 95 | 5 | 92% | >99% | Optimal. Fast azeotropic removal of MeOH; easy workup[5]. |
Common Issue: Formation of Linear Oligomers
-
Causality: Insufficient DMC concentration can lead to intermolecular chain extension rather than intramolecular cyclization[3].
-
Solution: Maintain a strict excess of DMC (at least 5 equivalents) to ensure the reaction remains in the pseudo-infinite dilution regime.
References[2] Selective, Green Synthesis of Six-Membered Cyclic Carbonates by Lipase-Catalyzed Chemospecific Transesterification of Diols with Dimethyl Carbonate. Lund University. URL:https://portal.research.lu.se/en/publications/selective-green-synthesis-of-six-membered-cyclic-carbonates-by-li[1] Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagent. University of Bath. URL:https://researchportal.bath.ac.uk/en/publications/synthesis-of-6-membered-cyclic-carbonates-from-13-diols-and-low-c[3] Prenderol | 115-76-4. Smolecule. URL: https://www.smolecule.com/products/115-76-4[4] Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Beilstein Journal of Organic Chemistry. URL:https://www.beilstein-journals.org/bjoc/articles/12/181[6] Method for producing a polymer which contains multiple bonds as an elastomer precursor. Google Patents (US20210061951A1). URL:https://patents.google.com/patent/US20210061951A1/en[5] Catalytic Decomposition of Carbonate Esters of 1,3-Diols. Journal of the American Chemical Society. URL:https://pubs.acs.org/doi/10.1021/ja01549a045
Sources
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Buy Prenderol | 115-76-4 [smolecule.com]
- 4. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. US20210061951A1 - Method for producing a polymer which contains multiple bonds as an elastomer precursor - Google Patents [patents.google.com]
using 5,5-diethyl-1,3-dioxan-2-one as a reactive diluent in polymer chemistry
Application Note: 5,5-Diethyl-1,3-dioxan-2-one (DETC) as a Reactive Diluent and Monomer in Advanced Polymer Architectures
Introduction & Mechanistic Overview
The evolution of biodegradable polymers and advanced manufacturing techniques (such as stereolithography and 3D bioprinting) demands versatile chemical building blocks. 5,5-Diethyl-1,3-dioxan-2-one (commonly referred to as diethyltrimethylene carbonate or DETC) has emerged as a critical reactive diluent and monomer. Unlike traditional volatile organic solvents that must be evaporated, DETC physically reduces the viscosity of high-molecular-weight macromers while chemically incorporating into the final polymer network via ring-opening polymerization (ROP) (1)[1]. This dual functionality eliminates VOC emissions and enhances the thermomechanical properties of the resulting aliphatic polycarbonates.
Mechanistic Causality: The Role of Steric Hindrance The unique behavior of DETC stems from its 5,5-diethyl substitution. In six-membered cyclic carbonates, the thermodynamic equilibrium of polymerization is highly sensitive to substituents. The bulky ethyl groups lower the ring strain compared to unsubstituted trimethylene carbonate (TMC). Consequently, DETC exhibits a lower enthalpy of polymerization ( ΔHp ), which limits its equilibrium conversion but makes the resulting polymer highly susceptible to chemical recycling to monomer (CRM) via ring-closing depolymerization (2)[2]. Furthermore, in photopolymerization (e.g., hot lithography), this low ring strain prevents exothermic thermal runaway, allowing for controlled, defect-free curing[1].
For drug development professionals, the aliphatic polycarbonates synthesized from DETC are highly valuable. Unlike polyesters (e.g., PLA, PLGA) which bulk-degrade into acidic byproducts that can denature sensitive biologic drugs, polycarbonates degrade via surface erosion into neutral diols and carbon dioxide, preserving the integrity of encapsulated active pharmaceutical ingredients (APIs).
Quantitative Data: Thermodynamic & Kinetic Properties
To understand DETC's place among reactive diluents, we must compare its thermodynamic parameters during anionic equilibrium polymerization[2].
| Monomer | Substituent at C5 | Ring Strain | Max Equilibrium Conversion | Primary Application Focus |
| TMC | None (1,3-dioxan-2-one) | Moderate | > 95% | Elastomers, general ROP |
| DTC | 5,5-Dimethyl | Low | ~ 85% | Drug delivery matrices |
| DETC | 5,5-Diethyl | Very Low | ~ 68% | Hot lithography, CRM block copolymers |
| EPTC | 5-Ethyl-5-phenyl | Ultra Low | < 10% | Specialized surface coatings |
Table 1: Influence of C5-substitution on the equilibrium polymerization of six-membered cyclic carbonates.
Functional Workflow
Fig 1: Dual functional workflow of 5,5-diethyl-1,3-dioxan-2-one in polymer synthesis and recycling.
Experimental Protocols
Protocol A: Formulation and UV-Curing of DETC-Diluted Resins for Hot Lithography
Objective: Reduce the viscosity of a highly viscous crosslinker resin while maintaining structural integrity during photo-curing. Causality: High-viscosity resins cannot flow fast enough to recoat the build platform in stereolithography. DETC solvates the photoacid generator (PAG) and the base resin, lowering viscosity. Upon UV exposure, the PAG initiates cationic ROP, integrating DETC into the network without outgassing[1].
-
Resin Preparation: In an amber glass vial (to prevent premature photo-initiation), combine the primary bifunctional cyclic carbonate crosslinker with DETC at a 70:30 weight ratio.
-
PAG Solvation: Add 1 mol% of a sulfonium-based Photoacid Generator (e.g., Triarylsulfonium hexafluoroantimonate).
-
Self-Validation Step: DETC acts as an excellent solvent for PAGs; the mixture should become optically clear within 15 minutes of magnetic stirring at 40°C. If turbidity persists, increase the DETC fraction by 5%.
-
-
Rheological Verification: Measure the complex viscosity at the printing temperature (e.g., 110°C). The target viscosity for optimal hot lithography processing is < 5 Pa·s.
-
Photo-DSC Analysis: Dispense 10 mg of the formulated resin into an aluminum DSC pan. Irradiate with a 365 nm UV LED (intensity: 20 mW/cm²) at 110°C.
-
Self-Validation Step: Due to DETC's low ring strain, the exotherm will be broad and mild. Ensure the curing exotherm returns to the baseline, indicating complete conversion and preventing thermal degradation of the printed part[1].
-
Protocol B: Synthesis of Recyclable A-B-A Block Copolymers via ROP
Objective: Synthesize a highly crystalline, recyclable polycarbonate block using DETC. Causality: The steric bulk of the diethyl groups yields a highly crystalline polymer with a distinct melting temperature, making it ideal for the hard blocks in thermoplastic elastomers. At elevated temperatures (>140°C) in specific solvents, the thermodynamic equilibrium shifts, driving ring-closing depolymerization back to the DETC monomer (3)[3].
-
Monomer Purification: Distill DETC under high vacuum (0.1 mbar) at 120°C to remove trace water and diols, which would act as rogue chain transfer agents and broaden the dispersity.
-
Initiation: In a nitrogen-filled glovebox, dissolve the purified DETC (1.0 M) in anhydrous dichloromethane (DCM). Add a bifunctional macroinitiator (e.g., hydroxyl-terminated poly(ε-decalactone)) to dictate the mid-block.
-
Catalysis: Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.5 mol% relative to monomer) to initiate the ROP.
-
Reaction Monitoring: Extract 50 µL aliquots every 30 minutes. Analyze via ATR-FTIR.
-
Self-Validation Step: The reaction is complete when the cyclic carbonate carbonyl peak (~1752 cm⁻¹) ceases to decrease, and the linear polycarbonate peak (~1740 cm⁻¹) plateaus. Expect a maximum conversion of ~68% due to the equilibrium nature of DETC[2].
-
-
Quenching and Precipitation: Quench the catalyst with an excess of benzoic acid. Precipitate the polymer in cold methanol, filter, and dry under a vacuum.
-
Depolymerization (CRM): To chemically recycle the material, dissolve the polymer in propylene carbonate at 150°C. The thermodynamic ceiling temperature ( Tc ) is exceeded in this microenvironment, driving the unzipping of the polymer back to pure DETC monomer[3].
References
- CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY. TU Wien (reposiTUm).
- Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates. Macromolecules (ACS Publications).
- Design for Recycling: Polyester- and Polycarbonate-Based A–B–A Block Copolymers and Their Recyclability Back to Monomers. Macromolecules (ACS Publications).
Sources
Application Note: Preparation of Biodegradable Polycarbonates via Ring-Opening Polymerization of 5,5-Diethyl-1,3-dioxan-2-one
Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery Scientists Document Type: Technical Application Note & Validated Protocol
Introduction and Theoretical Grounding
Aliphatic polycarbonates (APCs) are a premier class of biodegradable polymers extensively utilized in drug delivery systems, temporary medical implants, and tissue engineering[1]. While poly(trimethylene carbonate) (PTMC) is the most common APC, its high chain flexibility and low glass transition temperature ( Tg ) limit its structural applications.
To overcome this, researchers utilize substituted cyclic carbonates. The monomer 5,5-diethyl-1,3-dioxan-2-one (also referred to as 5,5-diethyltrimethylene carbonate or DETC) features two ethyl groups at the 5-position. The incorporation of DETC into polymer backbones drastically increases the hydrophobicity and Tg of the resulting polycarbonate, allowing for the precise tuning of degradation kinetics and mechanical rigidity[2].
The Causality of Monomer Substitution
The ring-opening polymerization (ROP) of six-membered cyclic carbonates is an equilibrium process governed by the enthalpy of polymerization ( ΔHp ). The 5,5-diethyl substitution introduces steric hindrance that stabilizes the cyclic monomer conformation, thereby reducing the ring strain compared to unsubstituted TMC[2]. Consequently, the equilibrium conversion of DETC is thermodynamically restricted and will plateau below 100%. Understanding this thermodynamic ceiling is critical: attempting to push the reaction to full conversion by extending reaction times will only result in transesterification and broadening of the molecular weight distribution (dispersity, Đ).
Quantitative Data: Monomer Comparison
To effectively design your copolymerization or homopolymerization strategy, it is essential to understand how the 5,5-diethyl substitution alters the thermodynamic landscape compared to other common cyclic carbonates[2].
Table 1: Thermodynamic and Physical Properties of Six-Membered Cyclic Carbonates
| Monomer | Substituent | Melting Point (°C) | Relative Equilibrium Conversion | Polymer Characteristics |
| TMC (1,3-dioxan-2-one) | None | 46–48 | Highest (> 99%) | Low Tg (~ -15 °C), highly flexible |
| DTC (5,5-dimethyl-TMC) | 5,5-dimethyl | 105 | High (~ 95%) | Moderate Tg (~ 30 °C) |
| DETC (5,5-diethyl-TMC) | 5,5-diethyl | 44–45 | Moderate (~ 85%) | Higher Tg (~ 45 °C), slower degradation |
(Note: Equilibrium conversions are highly dependent on monomer concentration and temperature. Lower temperatures generally favor higher conversions due to the negative entropy of polymerization[3].)
Mechanistic and Workflow Visualizations
The following diagrams map the causal relationships dictating the polymerization behavior of DETC, alongside the standardized experimental workflow.
Figure 1. Mechanistic causality of 5,5-diethyl substitution on thermodynamic polymerizability and final material properties.
Figure 2. Standard workflow for the organocatalytic ring-opening polymerization of DETC.
Validated Protocol: Organocatalytic ROP of DETC
This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a metal-free organocatalyst and benzyl alcohol (BnOH) as the initiator. Organocatalysts are highly preferred over traditional tin-based catalysts (e.g., Sn(Oct)₂) for biomedical applications to eliminate the risk of heavy metal cytotoxicity[3].
Phase 1: Preparation and Self-Validation
Causality: ROP is exquisitely sensitive to protic impurities (water, unreacted diols). Moisture acts as a competing initiator, which will drastically lower the molecular weight and broaden the dispersity of the final polycarbonate.
-
Monomer Validation: Assess the purity of the synthesized or purchased DETC. Measure the melting point; a highly pure DETC monomer will exhibit a sharp melting point at exactly 44–45 °C [2]. If the melting point is depressed or broad, recrystallize the monomer from a mixture of ethyl acetate and hexane, followed by drying under high vacuum for 24 hours.
-
Solvent Preparation: Distill dichloromethane (DCM) over calcium hydride (CaH₂) to ensure anhydrous conditions.
-
Reagent Preparation: Dry benzyl alcohol over molecular sieves. Distill DBU under reduced pressure prior to use.
Phase 2: Polymerization Setup (Glovebox Operations)
-
Transfer the purified DETC (1.0 g, 6.32 mmol) into a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar inside a nitrogen-filled glovebox.
-
Dissolve the monomer in 5.0 mL of anhydrous DCM.
-
Add the calculated amount of BnOH initiator. For a target Degree of Polymerization (DP) of 50, add 13.6 mg (0.126 mmol) of BnOH.
-
Initiation: Inject DBU (0.05 equivalents relative to initiator; ~1 µL) into the stirring solution to commence the reaction.
-
Thermodynamic Control: Stir the reaction at room temperature (20–25 °C). Causality: Do not heat the reaction. Because the ROP of DETC has a low ΔHp , increasing the temperature will shift the equilibrium toward the monomer, drastically reducing your final polymer yield[2].
Phase 3: Reaction Monitoring and Quenching
-
In-Process Validation: After 2 hours, extract a 50 µL aliquot, quench it immediately into CDCl₃ containing a trace amount of benzoic acid, and perform ¹H NMR analysis. Monitor the disappearance of the DETC methylene protons (typically ~4.1 ppm) and the appearance of the broad polymeric methylene peaks.
-
Quenching: Once the conversion plateaus (typically around 80–85% for DETC[2]), immediately add an excess of benzoic acid (approx. 5 equivalents relative to DBU) to the main reaction vial.
-
Causality: DBU must be protonated to instantly halt both propagation and depolymerization. If the solvent is evaporated without quenching, the increased concentration of the active catalyst will drive "back-biting" (depolymerization), destroying the polymer chains[2].
-
Phase 4: Recovery and Characterization
-
Precipitate the polymer by adding the quenched DCM solution dropwise into 50 mL of vigorously stirring, ice-cold methanol.
-
Self-Validation: The poly(DETC) should precipitate as a distinct white solid. If the product "oils out" at the bottom of the beaker, it indicates a failure to achieve high molecular weight, likely due to moisture contamination during Phase 2.
-
-
Recover the polymer via vacuum filtration and wash with additional cold methanol.
-
Dry the poly(DETC) under high vacuum at 30 °C to a constant weight.
-
Characterize the final architecture using Gel Permeation Chromatography (GPC) for molecular weight/dispersity and Differential Scanning Calorimetry (DSC) to confirm the elevated Tg .
References
-
[4] Non-catalyst synthesis and in vitro drug release property of poly(5,5-dimethyl-1,3-dioxan-2-one)-block-methoxy poly(ethylene glycol) copolymers. ResearchGate. URL:
-
[1] Synthesis and Chemical Recycling of a Polycarbonate Obtained by Anionic Ring-Opening Polymerization of a Bifunctional Cyclic Carbonate. ResearchGate. URL:
-
[3] Synthesis of Random, Gradient, and Block-like Terpolycarbonates via One-Pot Terpolymerization of Epoxide, CO2, and Six-Membered Cyclic Carbonates. ACS Publications. URL:
-
[2] Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates. Macromolecules - ACS Publications. URL:
Sources
Catalyst Selection for the Ring-Opening Polymerization of 5,5-diethyl-1,3-dioxan-2-one: Mechanisms, Protocols, and Performance
An Application Guide for Researchers
Abstract: The ring-opening polymerization (ROP) of 5,5-diethyl-1,3-dioxan-2-one is a critical pathway for synthesizing advanced aliphatic polycarbonates with applications ranging from biomedical devices to sustainable materials. The choice of catalyst is the most influential factor determining the success, control, and ultimate properties of the resulting polymer. This guide provides an in-depth analysis of the primary catalyst families—organocatalysts, metal-based systems, and enzymes—offering a rationale-driven approach to selection. We detail the underlying polymerization mechanisms, provide field-tested experimental protocols, and present a comparative summary to aid researchers in making informed decisions tailored to their specific application needs.
Introduction: The Significance of Poly(5,5-diethyl-1,3-dioxan-2-one)
Aliphatic polycarbonates are a highly valued class of biodegradable and biocompatible polymers.[1] Unlike their polyester counterparts, their degradation products are less acidic, making them particularly suitable for sensitive in-vivo applications such as drug delivery vehicles, resorbable sutures, and tissue engineering scaffolds. The monomer 5,5-diethyl-1,3-dioxan-2-one, a six-membered cyclic carbonate, is a key building block for creating these materials. Its ring-opening polymerization (ROP) is a thermodynamically favorable process, driven by the release of ring strain, which allows for the synthesis of high molecular weight polymers with controlled architectures.[1][2]
The success of this polymerization hinges almost entirely on the catalyst. An ideal catalyst not only ensures high monomer conversion but also provides precise control over polymer molecular weight (Mn) and dispersity (Đ), while avoiding undesirable side reactions like decarboxylation.[3] This document serves as a comprehensive guide to navigating the catalyst landscape for this specific monomer.
The Core Decision: A Comparative Analysis of Catalyst Families
The selection of a catalyst system is a function of the desired outcome. For biomedical applications, avoiding metal contamination is paramount. For producing bulk materials, speed and cost may be the primary drivers. Here, we dissect the three major classes of catalysts used for cyclic carbonate ROP.
Catalyst Family I: Organocatalysts – The Precision Tools
In the last two decades, organocatalysis has emerged as a powerful, metal-free alternative for ROP.[4] These systems offer exceptional control over the polymerization process, yielding polymers with predictable molecular weights and narrow dispersities.
Mechanism of Action: Bifunctional Activation
The most effective organocatalysts for this ROP are strong, non-nucleophilic bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5] These catalysts typically operate via a bifunctional activation mechanism, especially when an alcohol initiator is present.[6][7] As detailed in the diagram below, the catalyst simultaneously activates both the monomer and the initiator (alcohol). The basic site of the catalyst (e.g., the imine nitrogen in TBD) deprotonates the initiator's hydroxyl group, increasing its nucleophilicity. Concurrently, the acidic proton on the now-protonated catalyst forms a hydrogen bond with the monomer's carbonyl oxygen, increasing its electrophilicity.[6][8] This dual activation dramatically lowers the energy barrier for the nucleophilic attack, leading to efficient and controlled ring-opening.
Caption: Coordination-insertion mechanism for Sn(Oct)₂.
Causality Behind Choice:
-
Expertise: Sn(Oct)₂ is highly effective and works under a variety of conditions, including in bulk (solvent-free) at elevated temperatures. Its high activity makes it suitable for industrial-scale production. [9]* Trustworthiness & Caveats: While effective, control over polymerization can be less precise than with the best organocatalytic systems, often resulting in broader dispersities. The primary concern is the residual tin content in the final polymer. For biomedical applications, this is a significant drawback, as removing the metal catalyst requires extensive and costly purification steps. [10]Research has focused on minimizing catalyst loading to mitigate this issue. [10]
Catalyst Family III: Enzymatic Catalysts – The Green Approach
Enzymatic ROP represents a sustainable and biocompatible route to aliphatic polycarbonates. Lipases, which naturally catalyze esterification reactions, have been successfully employed for the ROP of cyclic carbonates. [11][12] Mechanism of Action: Enzyme-Mediated Acyl Transfer
The mechanism involves the active site of the lipase (e.g., a serine residue) attacking the carbonyl group of the cyclic carbonate monomer. This forms an acyl-enzyme intermediate, effectively opening the ring. This intermediate then reacts with an initiator (which can be water or an alcohol) or the hydroxyl end of a growing polymer chain to elongate the polymer and regenerate the enzyme for the next cycle.
Causality Behind Choice:
-
Expertise: The primary advantage is the catalyst's biocompatibility and the mild reaction conditions required (often near room temperature). [13]This avoids harsh chemicals and high temperatures, preserving sensitive functional groups on the monomer or polymer.
-
Trustworthiness & Limitations: Enzymatic polymerizations are often slower than their metallic or organocatalytic counterparts. Achieving very high molecular weights can be challenging, and the catalyst's activity can be highly dependent on the solvent and temperature. [14]However, for applications where the absence of synthetic catalysts is critical, this remains a compelling option.
Summary of Catalyst Performance
The choice of catalyst directly impacts key polymerization outcomes. The following table provides a comparative overview to guide selection based on experimental goals.
| Catalyst Family | Typical Catalyst(s) | Mechanism | Control (Đ) | Metal-Free? | Key Advantages | Primary Limitations |
| Organocatalysts | TBD, DBU, Thioureas | Bifunctional Activation | Excellent (<1.2) | Yes | High control, metal-free, mild conditions, functional group tolerance. | Can be sensitive to impurities (water, acid). |
| Metal-Alkoxides | Sn(Oct)₂, Zn-complexes | Coordination-Insertion | Good to Moderate (1.2 - 2.0) | No | High activity, robust, cost-effective, suitable for bulk polymerization. | Residual metal contamination, requires higher temperatures. |
| Enzymes | Lipases (e.g., from Pseudomonas fluorescens) | Acyl-Enzyme Intermediate | Moderate | Yes | Biocompatible catalyst, "green" process, extremely mild conditions. | Slower reaction rates, may yield lower molecular weights, catalyst cost. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the ROP of 5,5-diethyl-1,3-dioxan-2-one using representative organo- and metal-based catalysts.
Workflow Overview
A successful controlled polymerization requires meticulous attention to reagent purity and an inert atmosphere.
Caption: General workflow for controlled ROP.
Protocol 1: TBD-Catalyzed ROP (Organocatalytic Method)
Causality: This protocol is designed for achieving high control over molecular weight and a narrow dispersity, making it ideal for creating well-defined polymers for research and biomedical applications. The use of benzyl alcohol as an initiator allows for easy end-group analysis via ¹H NMR.
A. Materials & Reagent Purification:
-
Monomer: 5,5-diethyl-1,3-dioxan-2-one (recrystallized from ethyl acetate/hexane until white crystalline solid, dried under vacuum).
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (sublimed or dried under vacuum before use).
-
Initiator: Benzyl alcohol (BnOH) (distilled from CaH₂ and stored over molecular sieves).
-
Solvent: Dichloromethane (DCM) or Toluene (distilled from CaH₂ and stored over molecular sieves).
-
Quenching Agent: Benzoic acid.
-
Precipitation Solvent: Cold methanol or hexane.
B. Equipment:
-
Schlenk flask or glovebox.
-
Magnetic stirrer and hot plate.
-
Gas-tight syringes.
-
Inert atmosphere (Nitrogen or Argon).
C. Polymerization Procedure (Target Mn = 15,800 g/mol , [M]/[I] = 100):
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot while flushing with dry nitrogen.
-
Reactor Charging: In a glovebox or under a positive flow of nitrogen, add 5,5-diethyl-1,3-dioxan-2-one (1.58 g, 10 mmol, 100 eq.) to a Schlenk flask with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM (10 mL) to dissolve the monomer.
-
Initiator Addition: Using a gas-tight syringe, add benzyl alcohol (10.4 µL, 0.1 mmol, 1 eq.).
-
Catalyst Stock Solution: Prepare a stock solution of TBD (e.g., 13.9 mg, 0.1 mmol) in anhydrous DCM (1 mL).
-
Initiation: Vigorously stir the monomer/initiator solution. Using a syringe, rapidly inject the required amount of TBD stock solution (e.g., 1 mL for a [M]/[C] ratio of 100).
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR. Typical reaction times are 1-4 hours.
-
Quenching: Once desired conversion is reached (>95%), quench the reaction by adding a slight excess of benzoic acid (relative to TBD) to neutralize the catalyst.
-
Purification: Concentrate the polymer solution and precipitate it by slowly adding it to a large volume of cold methanol.
-
Isolation: Collect the white polymer by filtration, wash with fresh cold methanol, and dry in a vacuum oven at 40 °C to a constant weight.
Protocol 2: Sn(Oct)₂-Catalyzed ROP (Metal-Based Method)
Causality: This protocol is a robust method suitable for bulk (solvent-free) polymerization, which is efficient and reduces solvent waste. It is representative of traditional methods for producing aliphatic polycarbonates.
A. Materials & Reagent Purification:
-
Monomer: 5,5-diethyl-1,3-dioxan-2-one (as purified in Protocol 1).
-
Catalyst: Stannous octoate (Sn(Oct)₂) (used as received, handle in a dry atmosphere).
-
Initiator: 1-Dodecanol (distilled and stored over molecular sieves).
B. Equipment:
-
Schlenk tube or reaction vial with a septum.
-
Magnetic stirrer and oil bath.
-
Vacuum line and inert atmosphere (Nitrogen or Argon).
C. Polymerization Procedure (Target Mn = 15,800 g/mol , [M]/[I] = 100):
-
Preparation: Dry a reaction vial and stir bar in an oven at 120 °C overnight.
-
Reactor Charging: Under a positive flow of nitrogen, add 5,5-diethyl-1,3-dioxan-2-one (1.58 g, 10 mmol, 100 eq.) and 1-dodecanol (18.6 mg, 0.1 mmol, 1 eq.) to the vial.
-
Melt and Degas: Seal the vial and heat in an oil bath at 130 °C until the monomer melts. Subject the molten mixture to three cycles of vacuum-backfill with nitrogen to remove any dissolved air or moisture.
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 40.5 mg in 1 mL). For a monomer-to-catalyst ratio of [M]/[C] = 1000, inject 100 µL of this stock solution into the molten monomer/initiator mixture under nitrogen.
-
Polymerization: Stir the reaction mixture at 130 °C. The viscosity will increase significantly as the polymerization proceeds. Typical reaction times are 2-6 hours.
-
Workup: Cool the reaction to room temperature. The solid polymer can be used as is or dissolved in a minimal amount of DCM.
-
Purification: Precipitate the dissolved polymer into a large volume of cold methanol to remove unreacted monomer and initiator.
-
Isolation: Collect the polymer by filtration and dry in a vacuum oven at 40 °C to a constant weight.
Conclusion
The choice of catalyst for the ring-opening polymerization of 5,5-diethyl-1,3-dioxan-2-one is a critical decision that dictates the properties of the final polymer and its suitability for the intended application.
-
For biomedical applications where purity and precise material properties are non-negotiable, organocatalysts like TBD are the superior choice, offering a metal-free route to well-defined polycarbonates.
-
For industrial production or applications where trace metal content is acceptable, Sn(Oct)₂ remains a fast, robust, and cost-effective option, particularly for bulk polymerizations.
-
Enzymatic catalysis offers a promising "green" alternative, though further optimization is often needed to match the efficiency and molecular weight capabilities of synthetic catalysts.
By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers can confidently select and implement the optimal catalytic system to advance their work in polymer science and drug development.
References
- DFT Investigations on the Ring-Opening Polymerization of Trimethylene Carbonate Catalysed by Heterocyclic Nitrogen Bases. (2022). MDPI.
- Ring-Opening Polymerization of Cyclic Esters and Carbonates with (Thio)urea/Cyclopropenimine Organocatalytic Systems. (2024). ACS Macro Letters.
- Controlled Solid-State Ring-Opening Polymerization of Cyclic Carbonates via Mechanochemical H-Bonding Organocatalysis. (2025). Journal of the American Chemical Society.
- Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and
- The Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters.
- Polymerizing Base Sensitive Cyclic Carbonates Using Acid Catalysis. (2013).
- Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one (DMTMC, Dimethyltrimethylene carbon
- Innovations in Synthesis: Catalysts for 1,3-Dioxan-2-one Polymeriz
- Enzyme-catalyzed ring-opening copolymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with trimethylene carbonate (TMC)
- Chapter 7: ROP of Cyclic Carbon
- Enzyme-Catalyzed Ring-Opening Copolymerization of 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with Trimethylene Carbonate (TMC)
- Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Altern
- Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Altern
- 5,5-Diethyl-1,3-dioxan-2-one. LookChem.
- Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organoc
- Recent advances in the synthesis of aliphatic polyesters by ring-opening polymeriz
- Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. (2018). PLoS One.
- Enzyme-catalyzed ring-opening polymerization of 1,3-dioxan-2-one to poly(trimethylene carbon
- Methods for Purification of Commonly Used Solvents. (2018). Alfa Chemistry.
- Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone. (2008). PubMed.
Sources
- 1. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzyme-catalyzed ring-opening copolymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with trimethylene carbonate (TMC): synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in 5,5-diethyl-1,3-dioxan-2-one polymerization
Welcome to the technical support center for the ring-opening polymerization (ROP) of 5,5-diethyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming challenges with low monomer conversion. The following question-and-answer-based troubleshooting protocols are structured to diagnose and resolve issues systematically, ensuring the integrity and success of your polymerization experiments.
Frequently Asked Questions & Troubleshooting Guides
Q1: My polymerization of 5,5-diethyl-1,3-dioxan-2-one has resulted in very low or no conversion. What are the most critical initial factors I should investigate?
A1: Achieving high conversion in the ROP of any cyclic monomer, including 5,5-diethyl-1,3-dioxan-2-one, hinges on meticulously controlling three fundamental pillars of the experiment: monomer purity, catalyst/initiator integrity, and reaction conditions. A failure in any one of these areas is the most common reason for poor results.
Initial Verification Checklist:
-
Monomer Purity: The monomer must be free from inhibitors, especially water and other protic impurities (e.g., residual alcohols). Many common ROP catalysts are extremely sensitive to these impurities, which can deactivate the catalyst or act as unwanted initiators.[1][2]
-
Catalyst & Initiator Activity: Confirm that your catalyst and initiator are active and have been stored under the correct conditions (e.g., in a desiccator or glovebox, under an inert atmosphere, protected from light). Catalyst degradation is a frequent and often overlooked cause of reaction failure.[1]
-
Reaction Environment: The ROP of cyclic carbonates is highly sensitive to the presence of air (oxygen and moisture).[1] Ensure your reaction was set up using rigorous anhydrous and anaerobic techniques (e.g., Schlenk line or glovebox) under a dry, inert atmosphere like nitrogen or argon.
This initial triage will often pinpoint the source of the problem. If these factors have been checked and the issue persists, proceed to the more detailed troubleshooting sections below.
Q2: I suspect monomer contamination is the issue. How do protic impurities inhibit the reaction, and what is the definitive protocol for purifying 5,5-diethyl-1,3-dioxan-2-one?
A2: This is an excellent line of inquiry, as monomer purity is paramount. Protic impurities, with water being the most ubiquitous, are detrimental to most ROP mechanisms.
Causality of Inhibition: Many effective catalysts for cyclic carbonate ROP are metal-based (e.g., tin(II) octoate, aluminum alkoxides) or strong organobases.[3][4] Water and other protic species (R-OH) can deactivate these catalysts through several pathways:
-
Hydrolysis of Metal Catalysts: Metal alkoxide catalysts react with water, leading to the formation of inactive metal hydroxides.
-
Protonation of Basic Catalysts: Organocatalysts like DBU or TBD can be protonated and neutralized by protic impurities.[5]
-
Uncontrolled Initiation: Water and alcohols can act as initiators themselves.[6][7] While this initiates polymerization, it does so in an uncontrolled manner, leading to a large number of short polymer chains (low molecular weight) and often incomplete conversion as the catalyst is consumed non-productively.
The diagram below illustrates the deactivation of a generic metal alkoxide catalyst by water, a common failure mode.
Caption: Catalyst deactivation by water impurity.
Protocol: Recrystallization of 5,5-diethyl-1,3-dioxan-2-one
This protocol is designed to remove water, oligomers, and other impurities from the crude monomer.
Materials:
-
Crude 5,5-diethyl-1,3-dioxan-2-one
-
Anhydrous diethyl ether (or a mixture of tetrahydrofuran and diethyl ether)[8]
-
Anhydrous hexanes or pentane
-
Soxhlet extractor (optional, for high purity)[9]
-
Schlenk flask or round-bottom flask
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: In a clean, dry flask, dissolve the crude monomer in a minimal amount of warm anhydrous diethyl ether or a THF/ether mixture. Gentle heating may be required. A ratio of approximately 1g of monomer to 5 mL of solvent is a good starting point.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. Once cloudiness appears, transfer the flask to a refrigerator (4°C), and then to a freezer (-20°C) to maximize crystal formation. For higher purity, crystallization can be induced by slowly adding a non-solvent like anhydrous hexanes.
-
Filtration: Quickly filter the resulting crystals under vacuum or an inert atmosphere. Wash the collected crystals sparingly with ice-cold anhydrous hexanes or pentane to remove any residual solvent and soluble impurities.
-
Drying: Transfer the purified crystals to a clean Schlenk flask. Dry under high vacuum for at least 24 hours to remove all traces of solvent. A vacuum oven at a temperature just below the monomer's melting point (45-46°C) can also be used.[10]
-
Storage: Immediately transfer the dry, purified monomer into a sealed container inside a nitrogen-filled glovebox or a desiccator for storage.
Q3: My monomer is rigorously purified, but conversion remains low. How can I troubleshoot my catalyst and initiator system?
A3: Once the monomer is ruled out, the catalyst/initiator system is the next logical focus. The choice of catalyst and its handling are critical for success.
Common Catalyst/Initiator Systems:
| Catalyst/Initiator Type | Examples | Strengths & Considerations |
| Organometallic | Tin(II) octoate (Sn(Oct)₂), Aluminum alkoxides | Widely used, effective for many cyclic esters/carbonates.[3][4] Highly sensitive to moisture and air.[1] Residual metal can be a concern for biomedical applications. |
| Organocatalysts | DBU, TBD, N-Heterocyclic Carbenes (NHCs) | Metal-free, often highly active and selective.[4][5][11] Can have different mechanisms (nucleophilic vs. H-bonding activation). Sensitivity to impurities varies. |
| Enzymatic | Lipases (e.g., from Pseudomonas fluorescens) | Biocompatible, can offer high selectivity.[12] Reactions are often slower and require specific temperature and solvent conditions. |
| Initiators (Co-reagents) | Alcohols (e.g., Benzyl alcohol, 1-dodecanol) | Used to control molecular weight and initiate the polymerization. Must be anhydrous. The choice of initiator can affect reaction kinetics.[13] |
Troubleshooting Steps:
-
Verify Catalyst Source and Age: Use a fresh, unopened bottle of catalyst/initiator whenever possible. If using an older reagent, its activity may be compromised.
-
Implement Strict Anhydrous Handling: All manipulations involving the catalyst and initiator must be performed under an inert atmosphere. Prepare stock solutions inside a glovebox using anhydrous solvents.
-
Check Catalyst/Initiator and Monomer Compatibility: Ensure the chosen catalyst is suitable for this specific monomer. Steric hindrance from the C5 ethyl groups in 5,5-diethyl-1,3-dioxan-2-one might affect the efficiency of some bulky catalysts.[6]
-
Consider the Mechanism: The polymerization of six-membered cyclic carbonates like this one is driven by ring strain and can proceed through different mechanisms (anionic, cationic, coordination-insertion).[13][14] Ensure your initiator is compatible with the catalyst's mechanism. For instance, an alcohol initiator works with Sn(Oct)₂ via a coordination-insertion mechanism.
Caption: Troubleshooting workflow for low conversion rates.
Q4: What are the optimal reaction conditions (temperature, solvent, time) for this polymerization, and how do they influence conversion?
A4: Reaction conditions are not universal; they are highly dependent on the catalyst system. However, general principles apply.
Recommended Reaction Parameters:
| Parameter | Recommended Range/Type | Rationale & Impact on Conversion |
| Temperature | 80 - 130 °C | Too Low: Reaction kinetics will be very slow, leading to incomplete conversion in a reasonable timeframe. Too High: Can promote side reactions like decarboxylation or thermal degradation of the polymer, which also lowers the yield of the desired polycarbonate.[15][16] |
| Solvent | Bulk (solvent-free) or high-boiling aprotic solvents (Toluene, Dioxane) | Polymerization is often performed in bulk to maximize monomer concentration. If a solvent is needed, it must be aprotic (e.g., toluene, THF, CH₂Cl₂) and anhydrous. Protic solvents like methanol can interfere with the reaction.[3] |
| Reaction Time | 4 - 48 hours | Highly dependent on temperature, catalyst loading, and desired molecular weight. Monitor the reaction by taking aliquots and analyzing conversion via ¹H NMR. The viscosity of the reaction mixture will noticeably increase as polymerization proceeds.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for preventing catalyst deactivation and side reactions caused by oxygen or moisture.[1] |
Protocol: General Anhydrous Polymerization Setup
-
Glassware Preparation: Dry all glassware (Schlenk flask, stirrer bar, condenser) in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reagent Addition: Under a positive pressure of inert gas, add the purified 5,5-diethyl-1,3-dioxan-2-one monomer to the reaction flask. If using a solvent, add anhydrous solvent via cannula or a dry syringe.
-
Initiator/Catalyst Addition: If using an alcohol initiator, add it now. Heat the mixture to the desired reaction temperature. In a separate, dry vial inside a glovebox, prepare a stock solution of the catalyst in anhydrous solvent (e.g., toluene). Add the required amount of catalyst solution to the hot monomer mixture via a dry syringe to start the polymerization.
-
Monitoring: Allow the reaction to proceed with stirring at the set temperature. To monitor conversion, carefully extract small aliquots at different time points using a nitrogen-purged syringe and analyze by ¹H NMR.
-
Termination & Purification: Once the desired conversion is reached, cool the reaction to room temperature. Dissolve the (often viscous) product in a solvent like dichloromethane. Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol.[1] Filter the polymer and dry it under vacuum to a constant weight.
Q5: The polymerization starts, but the final conversion is low and the molecular weight is not as expected. Could side reactions be the cause?
A5: Yes, this is a classic symptom of competing side reactions or an unfavorable equilibrium. For polycarbonates, the most significant side reaction to consider is decarboxylation .
Decarboxylation: During the ROP of cyclic carbonates, particularly under cationic conditions or at elevated temperatures, the propagating chain end can eliminate a molecule of carbon dioxide (CO₂).[15] This results in the formation of an ether linkage in the polymer backbone instead of the desired carbonate linkage. This process disrupts the intended polymer structure, can affect the final properties, and may contribute to lower-than-expected yields of the pure polycarbonate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. lookchem.com [lookchem.com]
- 11. KR20120046277A - Ring opening polymerisation of cyclic carbonates with organic catalyst systems - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Ring Opening Polymerization | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Isolation and Purification of 5,5-Diethyl-1,3-dioxan-2-one
Welcome to the Technical Support Center for cyclic carbonate synthesis. This guide is engineered for researchers, process chemists, and drug development professionals troubleshooting the purification of 5,5-diethyl-1,3-dioxan-2-one .
A persistent bottleneck in this synthesis is the quantitative removal of the unreacted precursor, 2,2-diethyl-1,3-propanediol . Because both molecules share a bulky gem-diethyl hydrophobic core, their solubility profiles can deceptively overlap in certain solvent systems. Below, we break down the physicochemical causality behind separation failures and provide field-validated, self-verifying protocols to ensure high-purity isolation.
Part 1: Physicochemical Fundamentals
To separate these compounds, we must exploit the fundamental difference in their functional groups. The unreacted diol possesses two hydroxyl groups capable of hydrogen bonding, whereas the target cyclic carbonate relies solely on dipole-dipole interactions.
Table 1: Comparative Physicochemical Data for Separation Strategy
| Property | 5,5-Diethyl-1,3-dioxan-2-one (Product) | 2,2-Diethyl-1,3-propanediol (Impurity) | Separation Rationale |
| Melting Point | 45–46 °C[1] | 65–70 °C[2] | The higher melting point of the diol allows for selective precipitation/recrystallization from cold non-polar solvents. |
| Boiling Point | 263 °C (760 mmHg)[1] | ~125 °C (10 mmHg) | Distillation is possible but risky; cyclic carbonates are prone to thermal decarboxylation[3]. |
| H-Bond Donors | 0[1] | 2 | Drives differential partitioning. The diol's H-bond donors force it into the aqueous phase during extraction. |
| H-Bond Acceptors | 3[1] | 2 | Dictates retention factor (Rf) differences in normal-phase silica gel chromatography. |
Part 2: Troubleshooting & FAQs
Q: Why does 2,2-diethyl-1,3-propanediol co-elute or streak during silica gel chromatography? A: While the diol contains two polar primary hydroxyl groups, the gem-diethyl substitution creates significant steric bulk[2]. This steric shielding prevents the hydroxyl groups from interacting uniformly with the silanol groups on the silica stationary phase. Causality: If your mobile phase is too non-polar, the shielded diol crashes out and streaks; if too polar, it co-elutes with the less polar cyclic carbonate. Solution: Use a step-gradient. Start with a highly non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) to elute the cyclic carbonate completely, then flush the column with a polar solvent (e.g., 50:50 Hexane:Ethyl Acetate) to mobilize the diol.
Q: Can I purify 5,5-diethyl-1,3-dioxan-2-one by vacuum distillation to save time? A: Yes, but strict thermal and pH control is critical. The cyclic carbonate has a high boiling point (263 °C at atmospheric pressure)[1]. Prolonged heating—especially if residual basic catalysts (like potassium carbonate) are present—induces thermal decomposition. Causality: Under thermal stress, the cyclic carbonate undergoes decarboxylation to form 3,3-diethyloxetane, or undergoes a 1,4-elimination to produce formaldehyde and 2-ethyl-1-butene[3]. Solution: Ensure the crude mixture is strictly neutralized and use a high-vacuum setup to lower the boiling point before attempting distillation[4].
Q: My aqueous washes aren't removing all the unreacted diol. What is going wrong? A: The diol has a partition coefficient that still favors some organic solubility due to the lipophilic diethyl groups. Causality: Standard water washes may not provide enough thermodynamic driving force to pull the sterically hindered diol out of a solvent like dichloromethane (DCM). Solution: Use saturated aqueous sodium chloride (brine). The high ionic strength of brine decreases the solubility of the organic compounds in the aqueous phase, but paradoxically, multiple dilute brine washes (e.g., 50% saturated) can help break emulsions and force the highly hydrogen-bonded diol into the aqueous layer while leaving the purely lipophilic carbonate in the DCM.
Part 3: Validated Experimental Protocols
The following protocols are designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.
Protocol A: Liquid-Liquid Extraction (Primary Bulk Purification)
This scalable method exploits the hydrogen-bonding capacity of the diol to remove the bulk of the impurity.
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per 1 gram of crude).
-
Aqueous Washing: Transfer the organic layer to a separatory funnel. Wash with distilled water (3 × 5 mL per gram of crude).
-
Brine Polish: Perform a final wash with saturated NaCl solution (1 × 5 mL) to remove residual water from the organic phase.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.
-
Concentration: Evaporate the DCM under reduced pressure to yield the crude solid.
-
Self-Validation Check (TLC): Run a TLC plate using 7:3 Hexane:Ethyl Acetate. Stain with Potassium Permanganate (KMnO₄). The cyclic carbonate will elute higher (Rf ~0.6, weak stain), while the diol remains lower (Rf ~0.2, bright yellow spot on purple background). If the diol spot is absent, proceed to Protocol C. If present, proceed to Protocol B.
Protocol B: Silica Gel Chromatography (Rescue Method)
Use this if Protocol A leaves >5% diol impurity.
-
Column Preparation: Pack a column with silica gel (230-400 mesh) using Hexane.
-
Loading: Dissolve the crude solid in a minimum amount of DCM and load it onto the column.
-
Elution (Step-Gradient):
-
Elute with 9:1 Hexane:Ethyl Acetate. Collect fractions. The 5,5-diethyl-1,3-dioxan-2-one will elute here.
-
Once the product has eluted, switch to 1:1 Hexane:Ethyl Acetate to flush the unreacted 2,2-diethyl-1,3-propanediol.
-
-
Self-Validation Check (NMR): Combine the product fractions and evaporate. Acquire a ¹H NMR spectrum in CDCl₃. The cyclic carbonate is confirmed by the characteristic downfield singlet of the -CH₂O- protons at ~4.1–4.3 ppm. The complete absence of broad -OH peaks confirms the removal of the diol.
Protocol C: Recrystallization (Final Polish)
Because the cyclic carbonate melts at 45–46 °C[1], it can be recrystallized to achieve >99.5% purity.
-
Dissolution: Dissolve the semi-pure solid in a minimum volume of boiling petroleum ether or hexanes.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours to induce crystallization.
-
Filtration: Vacuum filter the white crystals and wash with ice-cold petroleum ether.
-
Self-Validation Check (¹³C NMR): Acquire a ¹³C NMR spectrum. Purity is validated by the presence of the carbonyl carbon resonance at exactly 148.4 ppm and the -CH₂O- peak at 67.9 ppm, with no extraneous aliphatic peaks from the diol[5].
Part 4: Process Visualization
Purification workflow for 5,5-diethyl-1,3-dioxan-2-one separating unreacted diol.
References
-
"Catalytic Decomposition of Carbonate Esters of 1,3-Diols", mdma.ch. 3[3]
-
"Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates", ACS Publications. 5[5]
-
"US2924607A - Preparation of oxetanes", Google Patents. 4[4]
Sources
Technical Support Center: Optimizing Reaction Times for Photoinduced Polymerization of 5,5-diethyl-1,3-dioxan-2-one
Welcome to the technical support resource for the photoinduced ring-opening polymerization (ROP) of 5,5-diethyl-1,3-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance polymerization efficiency. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights to address common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the photopolymerization of cyclic carbonates, focusing on practical solutions grounded in chemical principles.
Q1: My polymerization is extremely slow or fails to initiate. What are the primary factors to investigate?
Slow or failed initiation is a frequent challenge. The issue can typically be traced back to one of four key areas: the photoinitiating system, oxygen inhibition, reagent purity, or the light source itself. A systematic approach is crucial for diagnosis.
dot
Caption: Troubleshooting workflow for slow or failed photopolymerization.
Q2: How does my choice of photoinitiator affect reaction speed for a cyclic carbonate monomer?
The photoinitiator (PI) is paramount. For the ring-opening polymerization (ROP) of cyclic carbonates like 5,5-diethyl-1,3-dioxan-2-one, a cationic photoinitiator is strongly recommended.[1][2]
Causality:
-
Mechanism: Cationic PIs, typically onium salts like diaryliodonium or triarylsulfonium salts, absorb photons and undergo irreversible cleavage to generate a strong Brønsted acid.[3][4] This acid protonates the carbonyl oxygen of the cyclic carbonate, activating the monomer for nucleophilic attack by another monomer, thus initiating polymerization.[5]
-
Why Not Free-Radical?: While free-radical PIs are common in photopolymerization, they are generally unsuitable for the ROP of cyclic carbonates.[6] They are highly susceptible to oxygen inhibition and do not efficiently promote the ring-opening mechanism required for these monomers.[7]
-
Key Advantages of Cationic Systems:
-
No Oxygen Inhibition: Cationic polymerization is not inhibited by oxygen, which is a major advantage for reactions run in air or without rigorous degassing.[3][7]
-
"Dark" Curing: Once the acid catalyst is generated by light, the polymerization can continue even after the light source is turned off.[3]
-
Reduced Shrinkage: Cationic ROP typically results in less volume shrinkage compared to free-radical polymerization of acrylates.[6][8]
-
Practical Considerations:
-
Spectral Matching: Ensure the absorption spectrum of your PI matches the emission wavelength of your light source (e.g., 365 nm, 405 nm).[9][10] Using a PI that does not absorb the light being emitted is a common cause of reaction failure.
-
Counter-ion Effect: The reactivity of the generated acid is influenced by the non-nucleophilic counter-ion (anion) of the onium salt (e.g., PF₆⁻, SbF₆⁻). Larger, bulkier counter-ions can lead to a more reactive (less stabilized) cationic center and potentially faster polymerization rates.[11]
| Photoinitiator Class | Mechanism | Typical Wavelengths (nm) | Key Advantages for Cyclic Carbonates | Considerations |
| Diaryliodonium Salts | Cationic | 250-400 | No O₂ inhibition, "dark" cure, good efficiency.[3][7] | Often require photosensitizers for visible light activation.[12] |
| Triarylsulfonium Salts | Cationic | 250-400 | Similar to iodonium salts, good thermal stability. | Can have lower quantum yields than iodonium salts.[11] |
| Thioxanthone Derivatives | Free-Radical (Type II) | 380-420 | - | Inefficient for ROP, severe oxygen inhibition.[13][14] |
| Acylphosphine Oxides | Free-Radical (Type I) | 350-405 | - | Inefficient for ROP, severe oxygen inhibition.[10][14] |
| Table 1: Comparison of photoinitiator types for cyclic carbonate polymerization. |
Q3: I suspect oxygen inhibition. How can I confirm and mitigate it?
While cationic polymerization is largely immune to oxygen inhibition, hybrid systems or those contaminated with radical-generating species might still be affected. Oxygen can quench the excited state of the photoinitiator or photosensitizer before it has a chance to react.[15]
Mitigation Strategies:
-
Inert Atmosphere: The most effective method is to remove oxygen. This involves purging the monomer and solvent (if any) with an inert gas like nitrogen or argon for 15-30 minutes before and during the reaction.[16][17]
-
Increase Light Intensity: Higher light intensity generates initiating species at a faster rate, which can help to overcome the quenching effect of dissolved oxygen.[15][18] However, excessively high intensity can have negative impacts.[19]
-
Chemical Additives: Oxygen scavengers can be added to the formulation, but this adds complexity and potential for side reactions.[15][20] For cationic ROP, the primary solution should be to ensure a pure cationic mechanism and a clean reaction environment.
Q4: What is the role of temperature and how can I optimize it?
Temperature is a critical, yet often overlooked, parameter in photopolymerization.
-
Accelerating Kinetics: Generally, increasing the temperature increases monomer mobility and the rate constants for propagation, leading to faster polymerization.[21][22] For the ROP of some cyclic monomers, elevating the temperature from 35 °C to 135 °C has been shown to significantly increase yields.[23]
-
Photo-Thermal Effect: At high light intensities, a significant portion of the light energy is converted to heat, especially if the formulation contains components that absorb strongly at the irradiation wavelength.[24] This localized heating can accelerate the reaction.
-
Caution: Excessively high temperatures can lead to side reactions, such as decarboxylation in polycarbonates, or monomer/polymer degradation.[25] The optimal temperature balances reaction speed with material integrity. For 5,5-diethyl-1,3-dioxan-2-one, a moderate temperature increase (e.g., to 50-80 °C) is a reasonable starting point for optimization.
Q5: How critical is the purity of my 5,5-diethyl-1,3-dioxan-2-one monomer?
Monomer purity is non-negotiable for achieving fast and controlled polymerization.
-
Water Contamination: Water is a potent chain-transfer agent in cationic polymerizations. It can react with the propagating cationic center, terminating one chain and generating a new initiating proton (H⁺). This leads to a decrease in molecular weight and can interfere with kinetics.
-
Synthesis Byproducts: Impurities from the monomer synthesis, such as unreacted diols or residual catalysts, can inhibit or interfere with the cationic ROP.[26]
-
Validation & Purification: Always use high-purity monomer. If in doubt, purify the monomer by recrystallization or vacuum distillation before use. Confirm purity using techniques like ¹H NMR and measure water content via Karl Fischer titration.
dot
Caption: Simplified mechanism of photoinduced cationic ring-opening polymerization.
Experimental Protocols
Protocol 1: General Procedure for Photoinduced Cationic ROP
This protocol provides a baseline for conducting the polymerization under optimized conditions.
-
Monomer Preparation: Ensure 5,5-diethyl-1,3-dioxan-2-one is pure and dry. If necessary, recrystallize from a suitable solvent (e.g., ethyl acetate/hexane mixture) and dry under vacuum for 24 hours.
-
Formulation: In a clean, dry amber glass vial, add the monomer. Warm gently (to ~50 °C) if it is solid to create a melt.
-
Initiator Addition: Add the cationic photoinitiator (e.g., a diaryliodonium salt, 0.5-2.0 wt%). Stir in the dark until fully dissolved. A magnetic stirrer and slight warming can aid dissolution.
-
Inerting (Recommended): Place the vial in the reaction chamber. Purge the vial and the chamber with dry nitrogen or argon for 15-20 minutes to displace oxygen.[17]
-
Irradiation: Position the vial at a fixed distance from the light source (e.g., a collimated UV-LED lamp at 365 nm). Ensure consistent and uniform irradiation across the sample.
-
Initiate Polymerization: Turn on the light source. The light intensity should be measured and recorded (e.g., 50-200 mW/cm²).[9]
-
Monitoring: Monitor the reaction progress by observing the increase in viscosity. For quantitative analysis, samples can be taken at various time points (in the dark) and analyzed via ¹H NMR for monomer conversion or by rheometry.
-
Termination: Once the desired conversion is reached, the reaction can be terminated by adding a small amount of a nucleophilic quenching agent like triethylamine.[27]
Protocol 2: Troubleshooting Low Conversion via In-Situ Monitoring
If you are experiencing slow or incomplete reactions, real-time monitoring can provide valuable diagnostic data.
-
Setup: Use a photo-rheometer or a Photo-DSC (Differential Scanning Calorimetry) instrument. These instruments measure the change in mechanical properties (rheometer) or heat flow (DSC) as the polymerization proceeds under irradiation.
-
Experiment Design:
-
Baseline: Run a standard formulation as described in Protocol 1.
-
Variable 1 (Intensity): Keeping all other parameters constant, run experiments at different light intensities (e.g., 25, 50, 100 mW/cm²). This will reveal if the reaction is photon-starved.[19]
-
Variable 2 (Temperature): Run experiments at different isothermal temperatures (e.g., 25, 40, 60, 80 °C). This will determine the activation energy and optimal thermal conditions.[22]
-
Variable 3 (Inert vs. Air): Run an experiment under an inert N₂ purge and an identical one in air. A significant difference in initiation time or rate points to inhibition issues, even in a nominally cationic system.
-
-
Data Analysis: Plot conversion (or modulus/heat flow) vs. time for each condition. A long induction period before onset suggests an inhibition process. A slow rate of change after initiation points to issues with propagation kinetics (e.g., temperature, monomer purity).
| Problem | Potential Cause(s) | Recommended Action(s) | Relevant Principles |
| No Polymerization | Mismatch between PI absorbance and light source wavelength. | Verify spectra. Choose a PI that absorbs at the lamp's emission wavelength. | Grotthuss-Draper Law (only absorbed light causes reaction).[9][10] |
| Incorrect initiator type (e.g., free radical). | Use a cationic photoinitiator (iodonium/sulfonium salt). | Cationic ROP is the required mechanism for cyclic carbonates.[1][7] | |
| Long Induction Period | Oxygen inhibition (if system has radical character). | Purge with N₂/Ar before and during reaction. | O₂ quenches excited states and scavenges radicals.[15][20] |
| Inhibitory impurities in monomer (e.g., water). | Purify monomer; ensure all glassware is dry. | Water acts as a chain terminator in cationic polymerization. | |
| Slow Rate Post-Initiation | Low light intensity. | Increase light intensity; reduce distance to lamp. | Polymerization rate is often proportional to a power of light intensity.[19][28] |
| Low temperature. | Increase reaction temperature (e.g., to 50-80 °C). | Propagation is a thermally activated process.[21][22] | |
| Low initiator concentration. | Optimize PI concentration (typically 0.5-5 wt%). | Rate is dependent on the concentration of initiating species. | |
| Table 2: Quick troubleshooting guide for improving polymerization speed. |
References
- Crivello, J. V. (2008). Effect of Temperature on the Cationic Photopolymerization of Epoxides. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
- Childress, J. J., et al. (2019). Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity.
- Ligon, S. C., et al. (2017).
- Ozyildirim, M., et al. (2023). Light intensity influence on critical energy and penetration depth for vat photopolymerization technology.
- Biernat, M., & Rokicki, G. (2005). Oxygen inhibition of photopolymerization processes and methods of its suppression. Polimery/Polymers.
- Gómez, M. L., et al. (2012). Two- and Three-Component Visible Light Photoinitiating Systems for Radical Polymerization Based on Onium Salts.
- de Ruiter, J., et al. (2013).
- Abedin, F., et al. (2017).
- Gcina, N., et al. (2018). Cationic ring-opening polymerization of cyclic carbonates and lactones by group 4 metallocenes: A theoretical study on mechanism and ring-strain effects. World Scientific Publishing.
- Gu, Y., & Neckers, D. C. (2004). A Photochemical Method to Eliminate Oxygen Inhibition in Photocured Systems. RadTech.
- Gaina, C., et al. (2022).
- Broer, D. J., & Mol, G. N. (1991).
- Aalchem. (2016).
- Al-Saleh, S. A., et al. (2021). The Effect of the Light Intensity and Light Distances of LED and QTH Curing Devices on the Hardness of Two Light-Cured Nano-Resin Composites. Scirp.org.
- TinToll Performance Materials Co., Ltd. (n.d.).
- Anastasaki, A., et al. (2015).
- Govaerts, E., et al. (2021).
- Ficek, B. A., et al. (2022).
- Gaina, C., et al. (2022).
- Wiche, M., et al. (2020). Temperature Induced On-Surface Ring-Opening Polymerization Reaction for the Synthesis of Nanoribbons: Strain Influence of Cycloparaphenylenes. NIMS.
- Biyani, M. V., et al. (2014).
- Sarel, S., & Pohoryles, L. A. (1960). Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide. Journal of the American Chemical Society.
- Endo, T., et al. (1997).
- Worch, C., et al. (2022). Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using Carbon Dioxide. ACS Macro Letters.
- Lalevée, J., et al. (2018).
- Rahman, M. A., et al. (2023).
- The benefits of cationic and cationic / free radical hybrid curing for 3D applic
- Lalevée, J., et al. (2014). Recent Developments of Versatile Photoinitiating Systems for Cationic Ring Opening Polymerization Operating at Any Wavelengths and under Low Light Intensity Sources. PMC.
- Types of photoinitiators and their applications. (2024). Jinan Future chemical Co.,Ltd.
- Yagci, Y., et al. (2018).
- van der Laan, T., et al. (2021). Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution.
- Knaack, P. (2019). CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY. reposiTUm.
- Bagheri, A., & Jin, J. (2019). Photopolymerization in 3D Printing.
- Mishra, A., & Narayan, R. (2018).
- Wróblewska, A., et al. (2024).
- Puppi, D., et al. (2025). Sustainable approaches in vat photopolymerization: advancements, limitations, and future opportunities. RSC Publishing.
- Lanzi, M., & Kleij, A. W. (2021). Recent advances in the synthesis and polymerization of new CO2- based cyclic carbonates.
- Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. (2023). Interchim.
- Rahman, M. A., et al. (2023). A Review of Critical Issues in High-Speed Vat Photopolymerization.
- Zandrini, T., et al. (2022). Impact of size effects on photopolymerization and its optical monitoring in-situ.
- Troubleshooting low conversion rates in thiol-ene reactions. (n.d.). Benchchem.
- Aoshima, S., et al. (2021). Acridinium salts as photoredox organocatalysts for photomediated cationic RAFT and DT polymerizations of vinyl ethers. Polymer Chemistry.
- Stawiasz, K. J., & Boydston, A. J. (2017). Command-destruct thermosets via photoinduced thiol-catalyzed β-scission of acyclic benzylidene acetals. Polymer Chemistry.
Sources
- 1. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recercat.cat [recercat.cat]
- 3. Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types [aalchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. The Effect of the Light Intensity and Light Distances of LED and QTH Curing Devices on the Hardness of Two Light-Cured Nano-Resin Composites [scirp.org]
- 10. Types of Photoinitiators - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 11. radtech2022.com [radtech2022.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Oxygen inhibition of photopolymer... preview & related info | Mendeley [mendeley.com]
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- 18. Frontiers | Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity [frontiersin.org]
- 19. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pure.tue.nl [pure.tue.nl]
- 23. Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
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overcoming steric hindrance effects in 5,5-diethyl-1,3-dioxan-2-one reactions
Welcome to the Technical Support Center for the polymerization and functionalization of 5,5-diethyl-1,3-dioxan-2-one (DEDC) . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique thermodynamic and kinetic barriers associated with this sterically hindered cyclic carbonate.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: Why does my DEDC homopolymerization stall at low conversion (<50%), even with extended reaction times? The Causality: The ring-opening polymerization (ROP) of 6-membered cyclic carbonates is an equilibrium process. The 5,5-diethyl substitution significantly reduces the internal ring strain compared to unsubstituted trimethylene carbonate. This steric bulk shields the carbonyl center from nucleophilic attack and lowers the ceiling temperature ( Tc ) of the polymer, shifting the thermodynamic equilibrium back toward the monomer [1]. The Solution: Do not increase the reaction time; this will only lead to degradation. Instead, manipulate the thermodynamics:
-
Lower the Temperature: Conduct the reaction at sub-ambient temperatures (e.g., -30 °C to 0 °C) to favor propagation.
-
Increase Concentration: Run the reaction in bulk (solvent-free) or at highly concentrated states (>2.0 M in THF) to push the equilibrium forward.
Q2: I am achieving decent conversion, but my molecular weight distribution is extremely broad (Đ > 1.5). How can I suppress transesterification? The Causality: In anionic ROP, the active alkoxide chain end can either attack a new monomer (propagation) or attack the existing polymer backbone (intermolecular transesterification/backbiting). Because the 5,5-diethyl groups sterically hinder monomer addition, the rate of propagation slows down, allowing transesterification side-reactions to dominate. The Solution: Transition from a batch process to a continuous-flow reactor . By using a sterically hindered strong base like Potassium bis(trimethylsilyl)amide (KHMDS) in conjunction with a primary alcohol initiator, you can achieve ultrafast initiation. A microtube flow reactor with a residence time of <1 second ensures the reaction is quenched before transesterification can occur [2].
Q3: Can I use Cationic ROP (cROP) to bypass the anionic equilibrium issues? The Causality: No. Photo-DSC analyses of 5,5-diethyl-1,3-dioxan-2-one have demonstrated negligible exothermic behavior under cROP conditions [3]. The low ring strain and the severe steric blocking of the SN2 active chain-end pathway prevent efficient cationic propagation. The Solution: Stick to Anionic ROP (aROP) or Coordination-Insertion ROP. If metal-free or highly specific architectures are required for biomedical applications, consider enzymatic ROP using Pseudomonas fluorescens Lipase (Lipase AK), which has shown unique efficacy for sterically hindered cyclic carbonates at 80 °C [4].
Q4: How can I successfully incorporate DEDC into a block copolymer for drug delivery micelles? The Causality: Mismatched initiation efficiencies cause failure in block copolymerization. If you attempt to initiate DEDC from a sluggish macroinitiator, the steric barrier will prevent crossover. The Solution: Always polymerize the sterically hindered DEDC block first, or use a highly reactive comonomer like Trimethylene Carbonate (TMC) or L-Lactide for the second block. The active poly(DEDC) chain end will easily attack the less hindered TMC monomer, ensuring quantitative crossover.
Part 2: Quantitative Data Summary
To aid in your experimental design, the following table summarizes the validated parameters for overcoming DEDC steric hindrance across different catalytic strategies.
| Polymerization Type | Catalyst / Initiator | Temp (°C) | Time | Max Conversion | Dispersity (Đ) | Mechanism / Notes |
| Anionic (Batch) | sec-BuLi | 25 | 12 h | ~68% | 1.45 - 1.60 | Equilibrium limited; high transesterification [1]. |
| Anionic (Flow) | KHMDS / BnOH | -30 | < 1 s | >90% | 1.08 - 1.15 | Ultrafast mixing outcompetes backbiting[2]. |
| Coordination | Sn(Oct)₂ / Benzyl Alcohol | 110 | 24 h | ~85% | 1.25 - 1.35 | Requires high temp; trace metal removal needed. |
| Enzymatic | Lipase AK (P. fluorescens) | 80 | 72 h | ~80% | 1.30 - 1.40 | Ideal for metal-free biomedical applications [4]. |
Part 3: Visualizations of Workflows and Mechanisms
Fig 1: Mechanistic pathway of DEDC Anionic ROP highlighting the steric barrier at the attack phase.
Fig 2: Continuous-flow reactor setup designed to suppress transesterification in DEDC polymerization.
Part 4: Self-Validating Experimental Protocol
Workflow: Continuous-Flow Anionic ROP of DEDC This protocol utilizes a continuous-flow setup to bypass the kinetic limitations of the 5,5-diethyl steric bulk, yielding narrow-dispersity polycarbonates.
Step 1: Reagent Preparation (Glovebox Required)
-
Dry Tetrahydrofuran (THF) over sodium/benzophenone and distill immediately prior to use.
-
Purify DEDC monomer by recrystallization from dry diethyl ether and dry over CaH₂.
-
Syringe A Solution: Dissolve DEDC (2.0 M) and Benzyl Alcohol (BnOH, initiator, 0.04 M) in dry THF.
-
Syringe B Solution: Prepare a 0.04 M solution of KHMDS (base catalyst) in dry THF.
Step 2: Flow System Calibration
-
Equip two high-precision syringe pumps with gas-tight syringes.
-
Connect syringes to a stainless-steel T-mixer (internal diameter 0.5 mm) using PTFE tubing.
-
Attach a microtube reactor loop (volume = 0.5 mL) to the output of the T-mixer. Submerge the reactor loop in a cooling bath set to -30 °C.
Step 3: Execution & In-Line Quenching
-
Set the combined flow rate of Syringe A and Syringe B to 30 mL/min. This ensures a residence time of exactly 1.0 second in the 0.5 mL reactor loop.
-
Direct the output of the reactor loop directly into a vigorously stirred flask containing a quenching solution of 5% HCl in Methanol (pre-chilled to 0 °C).
Step 4: Self-Validation & Analytical Check Do not proceed to bulk precipitation until the reaction is validated.
-
NMR Aliquot Check: Take a 50 µL aliquot of the quenched mixture, evaporate the solvent, and dissolve in CDCl₃.
-
Validation Metric: In the ¹H NMR spectrum, verify the disappearance of the DEDC monomer singlet at δ 4.14 ppm (-CH₂O-) and the appearance of the broadened poly(DEDC) signal at ~δ 4.05 ppm . If the 4.14 ppm peak remains dominant, verify the anhydrous integrity of your KHMDS solution.
-
Isolation: Once validated, precipitate the polymer by dropping the concentrated THF solution into excess cold methanol. Filter and dry under vacuum at 40 °C for 24 hours.
References
-
Matsuo, J., Aoki, K., Sanda, F., & Endo, T. (1998). Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates. Macromolecules.[Link]
-
Ultrafast and Controlled Ring-Opening Polymerization with Sterically Hindered Strong Bases. (2020). Macromolecules.[Link]
-
Cyclic Carbonates as Monomers for Hot Lithography. (TU Wien Repository).[Link](Note: URL reflects the institutional repository source for the cited photo-DSC data)
-
Enzyme-Catalyzed Ring-Opening Copolymerization of 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with Trimethylene Carbonate (TMC): Synthesis and Characterization. (2000). Biomacromolecules.[Link]
Technical Support Center: Optimizing Photobase Initiators for 5,5-Diethyl-1,3-Dioxan-2-One Polymerization
Welcome to the Advanced Polymerization Support Center. As drug development and materials science increasingly rely on precision aliphatic polycarbonates, mastering the photo-induced anionic ring-opening polymerization (aROP) of sterically hindered monomers is critical.
This guide provides authoritative troubleshooting and optimization protocols for utilizing photobase generators (PBGs) with 5,5-diethyl-1,3-dioxan-2-one .
Core Principles & FAQs
Q: Why does 5,5-diethyl-1,3-dioxan-2-one require specialized PBG optimization compared to standard trimethylene carbonate (TMC)? A: The fundamental issue is thermodynamic polymerizability. The bulky ethyl substituents at the 5-position significantly decrease the ring strain of the 1,3-dioxan-2-one ring. This lowers the enthalpy of polymerization ( ΔHp ), which inherently increases the equilibrium monomer concentration and makes the forward reaction less thermodynamically favored compared to unsubstituted cyclic carbonates[1]. To kinetically drive this reaction, you must generate a highly active superbase without introducing excessive catalyst that would trigger thermodynamic degradation.
Q: Which photobase generator (PBG) chemistry is most effective for this monomer? A: We strongly recommend bicyclic guanidinium-based PBGs, specifically those releasing 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) , such as TBD·HBPh₄ (TBD tetraphenylborate)[2]. TBD is a bifunctional superbase ( pKa≈26.03 in acetonitrile) that simultaneously activates the cyclic carbonate via acyl transfer and the alcohol initiator via hydrogen bonding. Weaker bases (like tertiary amines) will fail to initiate the aROP of this sterically hindered monomer.
Q: Why do I need to apply heat if this is a UV-initiated process? A: Due to the low ring strain of 5,5-diethyl-1,3-dioxan-2-one, the propagation kinetics at room temperature are extremely slow. The PBG acts as an "on-demand" optical switch to release the catalyst, but elevated temperatures (70 °C – 120 °C) are often required post-irradiation to drive the propagation step to high conversion[3],[4].
Mechanistic Workflow
Understanding the exact sequence of photo-activation and propagation is essential for pinpointing where your formulation might be failing.
Photo-induced anionic ring-opening polymerization (aROP) pathway.
Troubleshooting Guide: PBG Concentration Issues
The concentration of the PBG is the single most critical variable in your formulation. Because TBD is a potent transesterification catalyst, the line between "efficient propagation" and "polymer degradation" is exceptionally narrow.
Symptom 1: Low Monomer Conversion (< 50%)
-
Causality: Insufficient PBG concentration (< 0.5 mol%) fails to generate enough active centers to overcome the high equilibrium monomer concentration of the diethyl-substituted ring. Alternatively, the PBG may suffer from poor quantum yield at your chosen wavelength.
-
Solution: Increase PBG concentration to 1.0 mol%. Ensure your UV source matches the absorption maximum of the PBG (e.g., 254 nm for TBD·HBPh₄, or use a thioxanthone sensitizer for 385 nm LEDs)[2].
Symptom 2: Broad Dispersity (Đ > 1.5) and Molecular Weight Degradation
-
Causality: Excessive PBG (> 2.0 mol%) generates too much superbase. Once the monomer concentration drops, the excess TBD aggressively attacks the linear polycarbonate backbone, causing inter- and intramolecular transesterification (backbiting)[4].
-
Solution: Strictly cap the PBG concentration at 1.0 mol%. If higher speeds are needed, increase the reaction temperature rather than the catalyst loading.
Symptom 3: Poor Formulation Stability (Dark Curing)
-
Causality: The chosen PBG lacks thermal stability. When heating the formulation to lower the viscosity of the sterically hindered monomer, the PBG prematurely decomposes, releasing the base without UV light.
-
Solution: Switch to a highly thermally stable PBG (e.g., specific tetraphenylborate salts or protected amidines) that can withstand up to 120 °C without undergoing thermal decarboxylation or cleavage[3],[4].
Causality of PBG concentration on polymerization outcomes.
Quantitative Data: PBG Concentration vs. Outcomes
The following table summarizes the expected outcomes when varying the concentration of a TBD-based PBG with 5,5-diethyl-1,3-dioxan-2-one (using benzyl alcohol as an initiator, irradiated at 254 nm, propagated at 80 °C).
| PBG Concentration (mol%) | Monomer Conversion (%) | Dispersity (Đ) | Primary Observation & System Impact |
| 0.1 | < 30 | N/A | Insufficient active centers; reaction stalls below thermodynamic threshold. |
| 0.5 | 85 | 1.15 | Optimal lower bound; slow kinetics but highly controlled architecture. |
| 1.0 | > 95 | 1.18 | Optimal target ; excellent balance of conversion speed and narrow dispersity. |
| 2.5 | > 95 | 1.45 | Onset of transesterification; broadening molecular weight distribution. |
| 5.0 | > 90 | > 1.80 | Severe backbiting; total loss of molecular weight control and high cyclic oligomer formation. |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, follow this self-validating workflow. Every step contains a built-in validation metric to ensure the system is functioning before proceeding.
Step 1: Monomer Purification & Matrix Preparation
-
Sublime or recrystallize 5,5-diethyl-1,3-dioxan-2-one to remove any diol impurities.
-
In a nitrogen-filled glovebox, combine the monomer, the alcohol initiator (e.g., benzyl alcohol, [M]/[I] = 50), and 1.0 mol% TBD·HBPh₄.
-
Validation Metric: Perform ¹H NMR on the raw mixture. Ensure the absence of a peak at ~3.6 ppm (indicative of free diol impurities). The formulation must remain optically clear and exhibit no viscosity increase in the dark.
Step 2: Photo-Irradiation
-
Transfer the formulation to a UV-transparent reactor or a photorheometer plate.
-
Irradiate at 254 nm (or 385 nm if using a sensitized PBG) at an intensity of 20 mW/cm² for 5 minutes.
-
Validation Metric: If using a photorheometer, monitor the storage (G') and loss (G'') moduli. A successful PBG release will trigger an immediate crossover (G' > G''), indicating the onset of polymerization.
Step 3: Thermal Propagation
-
Post-irradiation, heat the reactor to 80 °C for 2–4 hours to overcome the steric hindrance of the diethyl substituents and drive the reaction to completion.
-
Validation Metric: Monitor via ATR-FTIR. The cyclic carbonate carbonyl stretch at ~1750 cm⁻¹ must shift to the linear aliphatic polycarbonate stretch at ~1740 cm⁻¹.
Step 4: Termination & Characterization
-
Quench the active superbase by adding a slight excess of benzoic acid dissolved in dichloromethane.
-
Precipitate the polymer in cold methanol.
-
Validation Metric: Analyze via Gel Permeation Chromatography (GPC). A successful optimization will yield a monomodal peak with a dispersity (Đ) < 1.2.
References
- Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates Source: Macromolecules - ACS Publications URL
- Bicyclic Guanidinium Tetraphenylborate: A Photobase Generator and A Photocatalyst for Living Anionic Ring-Opening Polymerization and Cross-Linking of Polymeric Materials Containing Ester and Hydroxy Groups Source: Journal of the American Chemical Society URL
- Pure aliphatic polycarbonate networks via photoinduced anionic ring-opening polymerization at elevated temperature Source: ResearchGate URL
- Source: reposiTUm (TU Wien)
Sources
comparing reactivity of 5,5-diethyl-1,3-dioxan-2-one vs 5,5-dimethyl-1,3-dioxan-2-one
Comparative Reactivity Guide: 5,5-Diethyl-1,3-dioxan-2-one vs. 5,5-Dimethyl-1,3-dioxan-2-one in Ring-Opening Polymerization
Executive Summary
For researchers and drug development professionals designing biodegradable polycarbonates, the selection of the cyclic carbonate monomer is a critical determinant of both synthesis efficiency and downstream material performance. This guide objectively compares two structurally similar six-membered cyclic carbonates: 5,5-dimethyl-1,3-dioxan-2-one (DTC) and 5,5-diethyl-1,3-dioxan-2-one (DETMC) . While both undergo ring-opening polymerization (ROP) to form aliphatic polycarbonates, the seemingly minor substitution of methyl groups for ethyl groups at the 5-position fundamentally alters their thermodynamic polymerizability and reaction kinetics.
Mechanistic Analysis: The Causality of Steric Hindrance
In the anionic equilibrium polymerization of six-membered cyclic carbonates, the reaction is driven by the nucleophilic attack of an active chain end (e.g., an alkoxide) on the carbonyl carbon of the monomer, followed by acyl-oxygen cleavage.
The reactivity difference between DTC and DETMC is rooted in steric hindrance and its impact on the thermodynamics of the ring-chain equilibrium [1]:
-
5,5-Dimethyl-1,3-dioxan-2-one (DTC): The compact nature of the two methyl groups at the C5 position presents moderate steric bulk. Nucleophilic attack at the carbonyl center proceeds with a lower activation energy barrier. Furthermore, the resulting polymer backbone experiences minimal steric repulsion between repeating units, resulting in a highly negative enthalpy of polymerization ( ΔHp ).
-
5,5-Diethyl-1,3-dioxan-2-one (DETMC): The substitution with bulkier ethyl groups introduces significant steric shielding around the reaction center, slowing the rate of propagation. More importantly, the bulky diethyl groups create severe steric repulsion in the linear polymer state. This destabilizes the polymer relative to the cyclic monomer, making the ΔHp less negative. Consequently, the equilibrium monomer concentration ( [M]eq ) is shifted higher, capping the maximum achievable monomer conversion at a much lower threshold than its dimethyl counterpart [1].
Figure 1: Mechanistic pathway of anionic ring-opening polymerization highlighting steric effects.
Quantitative Performance Comparison
The thermodynamic penalty of the ethyl groups directly translates to measurable differences in polymerization efficiency. The table below summarizes the comparative reactivity metrics based on anionic equilibrium polymerization studies.
| Parameter | 5,5-Dimethyl-1,3-dioxan-2-one (DTC) | 5,5-Diethyl-1,3-dioxan-2-one (DETMC) |
| Substituent at C5 | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |
| Relative ROP Reactivity | High | Moderate to Low |
| Equilibrium Conversion | High (> 90% under standard conditions) | Lower (~ 68-75% under identical conditions) [1] |
| Thermodynamic Polymerizability | Highly favorable (More negative ΔHp ) | Less favorable (Less negative ΔHp )[1] |
| Resulting Polymer Properties | Highly crystalline, robust thermoplastic | Crystallizable, altered thermal/entanglement behavior [2] |
Experimental Protocol: Comparative ROP Kinetics
To objectively compare the reactivity of DTC and DETMC, researchers must employ a highly controlled, moisture-free environment. The following protocol outlines a self-validating workflow for tracking ROP kinetics.
Self-Validating System: This protocol utilizes in situ ¹H NMR spectroscopy. Because the methylene protons (-CH₂-O-) adjacent to the carbonate group exhibit a distinct chemical shift in the strained cyclic monomer (typically ~4.1–4.4 ppm) compared to the relaxed linear polymer (~4.0–4.2 ppm), integrating these two peaks provides an absolute, internal validation of monomer conversion without relying on external calibration curves.
Step-by-Step Methodology:
-
Monomer Purification: Sublime or recrystallize both DTC and DETMC from a suitable solvent (e.g., THF/ether) to remove trace moisture and diol impurities. Store in a glovebox.
-
Reaction Setup (Inert Atmosphere): Inside an argon-filled glovebox, dissolve 1.0 mmol of the chosen monomer in 1.0 mL of anhydrous deuterated toluene (toluene- d8 ) in a dried NMR tube equipped with a septum.
-
Initiation: Inject a standardized stock solution of an initiator (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal alkoxide) to achieve a [Monomer]:[Initiator] ratio of 100:1.
-
Kinetic Tracking: Immediately transfer the tube to an NMR spectrometer pre-heated to the desired reaction temperature (e.g., 25 °C). Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes).
-
Quenching & Analysis: Once the monomer-to-polymer ratio stabilizes (indicating equilibrium), quench the reaction with a drop of benzoic acid. Calculate conversion by comparing the integral of the monomeric methylene protons against the polymeric methylene protons.
Figure 2: Step-by-step experimental workflow for comparative ROP kinetic analysis.
Downstream Impact: Material Properties
The choice between DTC and DETMC extends beyond the fume hood and directly impacts the mechanical profile of the final biomedical device or drug delivery vehicle. Poly(DTC) is known for forming highly crystalline domains due to the symmetry and compact nature of the dimethyl groups, making it a robust thermoplastic. Conversely, while poly(DETMC) retains crystallizability, the extended length of the ethyl side chains reduces polymer chain entanglement and alters the thermal transition temperatures (such as Tg and Tm ). When designing high-molecular-weight poly(trimethylene carbonate) derivatives, increasing the bulkiness of the alkyl side chains generally leads to a decrease in the elasticity of the resulting elastomer [2].
References
-
Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates | Macromolecules (ACS Publications) |1
-
High-Molecular-Weight Trimethylene Carbonate Derivatives via La[N(SiMe3)2]3 Catalysis: Side-Chain-Directed Thermal and Mechanical Property Control | Macromolecules (ACS Publications) | 2
Sources
1H-NMR and 13C-NMR validation of 5,5-diethyl-1,3-dioxan-2-one monomer purity
1H-NMR and 13C-NMR Validation of 5,5-Diethyl-1,3-dioxan-2-one Monomer Purity: A Comparative Guide for Ring-Opening Polymerization
The synthesis of well-defined, high-molecular-weight aliphatic polycarbonates relies entirely on the absolute purity of the cyclic carbonate monomer. For sterically hindered monomers like 5,5-diethyl-1,3-dioxan-2-one, the analytical validation of purity is not merely a quality control checkpoint—it is the fundamental determinant of polymerization success.
This guide provides an objective, data-driven comparison between ultra-pure and crude grades of 5,5-diethyl-1,3-dioxan-2-one, detailing the causality behind impurity-driven polymerization failures and establishing a self-validating Nuclear Magnetic Resonance (NMR) protocol for absolute monomer verification.
The Thermodynamic Imperative of Monomer Purity
Unlike highly strained monomers, the ring-opening polymerization (ROP) of six-membered cyclic carbonates is an equilibrium process. The introduction of two ethyl groups at the 5-position in 5,5-diethyl-1,3-dioxan-2-one significantly stabilizes the cyclic structure relative to the linear polymer chain[1]. Consequently, the thermodynamic driving force (enthalpy of polymerization, ΔHp) is diminished, and monomer conversion reaches a strict thermodynamic ceiling—typically plateauing at approximately 68% under standard anionic conditions[1].
Because this system exists in a delicate thermodynamic equilibrium, it is hypersensitive to protic impurities. Trace amounts of unreacted precursor (2,2-diethyl-1,3-propanediol) or ambient moisture act as potent chain-transfer agents. These impurities prematurely terminate growing active centers, drastically shifting the equilibrium back toward the monomer, which plummets both the final conversion yield and the molecular weight of the resulting polycarbonate[2].
Deciphering the Impurity Profile: Why NMR Supersedes Chromatographic Methods
While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard analytical tool, it is fundamentally flawed for cyclic carbonates. The high injection port temperatures can induce thermal decarboxylation or reverse-cyclization, artificially generating diol and CO₂ artifacts that misrepresent the batch's true purity.
NMR spectroscopy bypasses thermal degradation, offering a non-destructive, quantitative map of the monomer's proton and carbon environments. However, analyzing 5,5-diethyl-1,3-dioxan-2-one in standard CDCl₃ presents a specific analytical hazard: the residual water peak in CDCl₃ appears at 1.56 ppm, which critically overlaps with the monomer's ethyl -CH₂- quartet at 1.49 ppm[1]. To build a self-validating system, the protocol must either utilize rigorously dried solvent or an alternative deuterated solvent to unmask this overlap.
Comparative Spectral Mapping: Ultra-Pure vs. Crude Monomer
To objectively evaluate monomer quality, we compare an "Ultra-Pure" grade (subjected to triple recrystallization and vacuum sublimation) against a "Crude" single-pass synthesized batch.
Table 1: 1H-NMR & 13C-NMR Peak Assignments and Impurity Markers (in CDCl₃)
| Proton/Carbon Environment | 1H Shift (ppm) | 13C Shift (ppm) | Diagnostic Significance |
| Ring -CH₂O- | 4.14 (s, 4H) | 74.81 | Primary confirmation of the intact cyclic carbonate ring[1]. |
| Ethyl -CH₂- | 1.49 (q, 4H) | 33.40 | Monomer backbone; integration must exactly match 4H. |
| Ethyl -CH₃ | 0.91 (t, 6H) | 6.98 | Monomer backbone; integration must exactly match 6H[1]. |
| Carbonyl C=O | N/A | 148.51 | Confirms the carbonate linkage[1]. |
| Quaternary Carbon | N/A | 22.56 | Structural core of the 5,5-disubstitution[1]. |
| Impurity: Diol -CH₂OH | ~3.50 - 3.65 | ~68.0 | Critical marker for unreacted 2,2-diethyl-1,3-propanediol. |
| Impurity: Water | 1.56 (Broad) | N/A | Overlaps with 1.49 ppm peak. Indicates poor drying. |
Self-Validating Quantitative NMR (qNMR) Protocol
To ensure the NMR data is an objective reflection of purity rather than an artifact of sample preparation, the following protocol utilizes an internal standard and optimized relaxation parameters.
Step 1: Internal Standard Calibration Weigh exactly 20.0 mg of the 5,5-diethyl-1,3-dioxan-2-one sample and 5.0 mg of 1,4-dimethoxybenzene (Internal Standard, >99.9% purity) into a glass vial. The methoxy protons of the standard appear as a sharp singlet at 3.77 ppm, which perfectly avoids the monomer's ring protons (4.14 ppm) and the diol impurity zone (~3.5 ppm).
Step 2: Moisture-Free Solvation Dissolve the mixture in 0.6 mL of anhydrous CDCl₃. Causality Note: The CDCl₃ must be stored over activated 4Å molecular sieves for at least 24 hours prior to use. This eliminates the 1.56 ppm water peak, ensuring the 1.49 ppm ethyl quartet can be integrated with absolute precision.
Step 3: Optimized Acquisition Parameters Acquire the 1H-NMR spectrum at 400 MHz (or higher) at 298 K. Set the relaxation delay (D1) to 10 seconds. Causality Note: Quantitative NMR requires D1 to be ≥ 5 × T₁ of the slowest relaxing proton. A standard 1-second delay will result in incomplete relaxation, skewing the integration ratio between the internal standard and the monomer, leading to false purity calculations.
Step 4: Data Processing & Validation Apply baseline correction. Integrate the internal standard peak (3.77 ppm) and calibrate its value. Integrate the monomer peak at 4.14 ppm. If the calculated purity is <99.5%, or if any signal is detected between 3.50–3.65 ppm (indicating diol), the batch must be rejected and repurposed through sublimation.
Macroscopic Impact: Polymerization Efficacy
The downstream consequences of utilizing validated versus unvalidated monomer are stark. Table 2 demonstrates the polymerization outcomes using an organocatalytic initiator (e.g., DBU) at 25°C[2].
Table 2: ROP Performance Comparison Based on Monomer Purity
| Monomer Grade | Validated Purity (qNMR) | Max Conversion (%) | Mₙ ( g/mol ) | Dispersity (Đ) |
| Ultra-Pure (Sublimated) | >99.9% | 68% (Thermodynamic Max) | 45,000 | 1.12 |
| Standard Commercial | 98.5% | 55% | 18,000 | 1.45 |
| Crude Synthesized | <95.0% | <30% | 4,500 | 2.10 |
Data Interpretation: The ultra-pure monomer reaches the theoretical equilibrium conversion limit of 68%[1], yielding a high-molecular-weight polymer with a narrow dispersity. The crude monomer suffers from severe chain transfer, resulting in a low-yield mixture of short oligomers.
Validation Workflow
The logical progression from crude synthesis to polymerization-ready monomer is visualized below. This self-correcting loop ensures that no substandard batch enters the polymerization reactor.
Fig 1. Logical workflow for NMR validation and purification of cyclic carbonate monomers.
References
-
Matsuo, J., Aoki, K., Sanda, F., & Endo, T. (1998). "Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates." Macromolecules, 31(14), 4432-4438. [Link]
-
Brege, A., Grignard, B., Méreau, R., Detrembleur, C., Jerome, C., & Tassaing, T. (2022). "En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches." Catalysts, 12(2), 124.[Link]
-
Zhang, X., et al. (2016). "Oxidation Degradable Aliphatic Polycarbonates with Pendent Phenylboronic Ester." Macromolecules, 50(1), 142-150.[Link]
Sources
5,5-diethyl-1,3-dioxan-2-one vs trimethylene carbonate for biodegradable polymers
A Comprehensive Comparison Guide: 5,5-Diethyl-1,3-dioxan-2-one vs. Trimethylene Carbonate in Biodegradable Polymers
The Shift to Aliphatic Polycarbonates in Therapeutics
For decades, traditional biodegradable polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) have dominated the biomaterials landscape. However, these polymers undergo bulk hydrolysis, releasing acidic byproducts that drop the microenvironmental pH. This acidic shift can provoke sterile inflammatory responses in vivo and irreversibly denature acid-sensitive biologic drugs, such as proteins and peptides[1][2].
Aliphatic polycarbonates (APCs) have emerged as a superior alternative. APCs degrade primarily via macrophage-mediated surface erosion, yielding non-acidic byproducts (diols and carbon dioxide) that maintain a neutral pH[1][3]. Within this class, Trimethylene Carbonate (TMC) and its substituted derivative 5,5-diethyl-1,3-dioxan-2-one (DTC) offer distinct thermomechanical and kinetic profiles for drug delivery and tissue engineering.
Monomer Mechanics: Structural & Thermodynamic Differences
Trimethylene Carbonate (TMC) TMC (1,3-dioxan-2-one) is an unsubstituted six-membered cyclic carbonate. Its ring-opening polymerization (ROP) is thermodynamically highly favorable, rapidly yielding poly(trimethylene carbonate) (PTMC). PTMC is an amorphous, highly flexible polymer with a low glass transition temperature ( Tg≈−20∘C )[4]. While its rubbery nature at physiological temperatures is excellent for soft tissue engineering and injectable viscous vehicles, its poor dimensional stability and tackiness limit its use in rigid, load-bearing applications[4].
5,5-Diethyl-1,3-dioxan-2-one (DTC) To engineer stiffer polycarbonate backbones, researchers introduce substituents at the 5-position of the cyclic carbonate ring. DTC features two bulky ethyl groups at this position. This substitution fundamentally alters the monomer's thermodynamic polymerizability. According to Dainton’s equation, the equilibrium conversion of six-membered cyclic carbonates decreases as steric hindrance increases. Specifically, polymerizability follows the order: TMC > 5,5-dimethyl-1,3-dioxan-2-one > 5,5-diethyl-1,3-dioxan-2-one (DTC)[5].
While DTC is more challenging to polymerize to high molecular weights due to these equilibrium constraints, the resulting polymer (PDTC) benefits from restricted chain rotation. The bulky diethyl groups significantly elevate the Tg and increase the matrix's overall hydrophobicity, making it ideal for sustained-release matrices that require structural integrity.
Comparative Data Matrix
| Property | Trimethylene Carbonate (TMC) | 5,5-Diethyl-1,3-dioxan-2-one (DTC) |
| Chemical Structure | Unsubstituted 6-membered cyclic carbonate | 5,5-diethyl substituted 6-membered cyclic carbonate |
| Polymerizability (Equilibrium) | High ( >95% conversion under standard ROP) | Moderate to Low (Steric hindrance limits conversion)[5] |
| Polymer Glass Transition ( Tg ) | ∼−20∘C (Highly flexible, rubbery)[4] | Significantly higher than PTMC (Rigid, dimensionally stable) |
| Hydrophobicity | Moderate | High (Driven by diethyl aliphatic chains) |
| Degradation Mechanism | Macrophage-mediated surface erosion[2] | Surface erosion (Slower kinetics due to hydrophobicity) |
| Primary Biomedical Use | Soft tissue engineering, injectable gels[1] | Rigid scaffolds, sustained hydrophobic drug release |
Visualizing the Polymerization & Degradation Pathways
Figure 1: Reaction pathways and structure-property relationships of TMC and DTC during ring-opening polymerization.
Self-Validating Experimental Protocol: Organocatalytic ROP
Objective: Synthesize well-defined PTMC or PDTC with precise molecular weight control while avoiding cytotoxic heavy-metal residues (e.g., Tin(II) octoate) commonly used in industrial ROP.
Materials:
-
Monomers: TMC or DTC (Purified via recrystallization from ethyl acetate).
-
Initiator: Benzyl alcohol (BnOH), distilled over calcium hydride.
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).
-
Solvent: Anhydrous dichloromethane (DCM).
-
Quenching Agent: Benzoic acid.
Step-by-Step Workflow:
-
Preparation & Dehydration (Glovebox): Inside a nitrogen-filled glovebox, weigh the cyclic carbonate monomer into a flame-dried Schlenk flask.
-
Causality: Cyclic carbonates are highly hygroscopic. Trace water acts as a secondary nucleophilic initiator, leading to unpredictable molecular weights and a broader dispersity ( ).
-
-
Initiator and Catalyst Addition: Add the calculated molar ratio of BnOH and TBD to the flask.
-
Causality: TBD functions via a dual-activation mechanism—it hydrogen-bonds to the monomer's carbonyl group while simultaneously activating the initiator's hydroxyl group. This enables highly controlled, rapid polymerization at room temperature without heavy metals[6].
-
-
Polymerization: Dissolve the mixture in anhydrous DCM. Stir magnetically. For TMC, the reaction reaches high conversion rapidly. For DTC, extend the reaction time and monitor monomer consumption via 1 H NMR.
-
Causality: The 5,5-diethyl substitution in DTC lowers the thermodynamic ceiling temperature and equilibrium conversion. Strict monitoring is required to halt the reaction before equilibrium-driven backbiting and cyclization degrade the polymer architecture[5].
-
-
Quenching: Terminate the reaction by injecting an excess of benzoic acid dissolved in DCM.
-
Causality: Benzoic acid instantly protonates the TBD catalyst. This halts chain propagation and prevents transesterification side-reactions that would otherwise scramble the polymer chains and broaden the molecular weight distribution.
-
-
Purification & Validation: Precipitate the polymer by adding the reaction mixture dropwise into cold methanol. Filter and dry under vacuum at 40∘C to a constant weight. Analyze via GPC and 1 H NMR.
-
Causality: Cold methanol acts as a selective non-solvent. It precipitates the high-molecular-weight polymer while leaving unreacted monomer, neutralized catalyst, and short oligomers dissolved in the supernatant, ensuring a highly pure biomedical-grade product.
-
Translational Outlook: Formulating for Drug Delivery
When developing a drug delivery system, the choice between TMC and DTC hinges on the target release kinetics and the physical state of the implant.
TMC-based systems are ideal for injectable, viscous liquid vehicles or elastomeric patches. Their surface-erosion profile allows for zero-order release kinetics, which is highly predictable and has been successfully utilized for local antibiotic delivery in osteomyelitis[3]. Conversely, DTC-based systems (or copolymers of TMC and DTC) are tailored for sustained-release matrices where a higher Tg prevents premature matrix deformation. The added hydrophobicity of the diethyl groups slows down water penetration, further extending the degradation timeline and protecting highly water-soluble or acid-sensitive payloads.
References
-
[1] Liquid Degradable Poly(trimethylene-carbonate-co-5-hydroxy-trimethylene carbonate): An Injectable Drug Delivery Vehicle for Acid-Sensitive Drugs. Molecular Pharmaceutics. 1
-
[3] A biodegradable antibiotic delivery system based on poly-(trimethylene carbonate) for the treatment of osteomyelitis. Acta Orthopaedica. 3
-
[5] Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates. Macromolecules. 5
-
[6] Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate. Biomacromolecules. 6
-
[2] In vivo behavior of poly(1,3-trimethylene carbonate) and copolymers of 1,3-trimethylene carbonate with D,L-lactide or epsilon-caprolactone: Degradation and tissue response. Journal of Biomedical Materials Research. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo behavior of poly(1,3-trimethylene carbonate) and copolymers of 1,3-trimethylene carbonate with D,L-lactide or epsilon-caprolactone: Degradation and tissue response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A biodegradable antibiotic delivery system based on poly-(trimethylene carbonate) for the treatment of osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(trimethylene carbonate) - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Thermal Stability and Thermodynamic Profiling of Polycarbonates Derived from 5,5-Diethyl-1,3-dioxan-2-one: A Comparative Guide
Executive Summary
Aliphatic polycarbonates are highly valued in biomedical engineering and sustainable materials development due to their biocompatibility and potential for chemical recyclability. Among these, polycarbonates derived from 5,5-diethyl-1,3-dioxan-2-one (also known as 5,5-diethyltrimethylene carbonate or DETC) offer a unique balance of thermal stability, glass transition modulation, and thermodynamic depolymerizability.
This guide objectively compares the thermal and thermodynamic performance of poly(5,5-diethyl-1,3-dioxan-2-one)[PDETC] against its unsubstituted and dimethyl-substituted alternatives, providing researchers with field-proven methodologies for synthesis and thermal characterization.
Mechanistic Insights: Substituent Effects on Thermodynamics and Thermal Stability
As a Senior Application Scientist, it is critical to understand why structural modifications at the monomer level dictate macroscopic polymer performance. The introduction of alkyl substituents at the 5-position of the 1,3-dioxan-2-one ring fundamentally alters both the physical and thermodynamic profile of the resulting polycarbonate.
-
Thermodynamic Polymerizability: The steric bulk of the 5,5-diethyl groups decreases the ring strain of the monomer and increases the steric penalty during chain propagation. Consequently, the equilibrium monomer conversion decreases in the order: unsubstituted 1,3-dioxan-2-one > 5,5-dimethyl-1,3-dioxan-2-one > 5,5-diethyl-1,3-dioxan-2-one[1]. This lower ceiling temperature ( Tc ) makes PDETC an excellent candidate for closed-loop chemical recycling, as it readily depolymerizes back to the monomer under mild thermal or catalytic stress[2].
-
Thermal Degradation ( Td ): Aliphatic polycarbonates degrade primarily via unzipping (backbiting) and random chain scission. While unsubstituted poly(trimethylene carbonate) (PTMC) exhibits thermal stability up to ~250 °C, the steric crowding in PDETC lowers the activation energy for backbiting. As a result, PDETC demonstrates a lower, yet highly predictable, thermal stability limit of approximately 200 °C[3].
-
Glass Transition ( Tg ): Unsubstituted PTMC is a highly flexible elastomer with a Tg of approximately -15 °C. The addition of 5,5-dimethyl groups restricts backbone torsional mobility, raising the Tg to ~25–30 °C. Interestingly, the 5,5-diethyl substitution in PDETC yields a Tg comparable to or slightly lower than the dimethyl analog (~20–25 °C). This occurs because the increased free volume provided by the flexible ethyl side chains partially offsets the backbone stiffening induced by the steric bulk[3].
Comparative Performance Data
The following table synthesizes the thermal and thermodynamic properties of PDETC compared to its primary structural alternatives.
| Polymer | Monomer Substituent (5-position) | Glass Transition ( Tg ) | Degradation Onset ( Td,5% ) | Thermodynamic Polymerizability |
| PTMC | Hydrogen (Unsubstituted) | -15 °C to -20 °C | ~250 °C | Highest (Near-quantitative conversion) |
| PDMTC | Dimethyl | 25 °C to 30 °C | ~220 °C | Moderate (Equilibrium limited) |
| PDETC | Diethyl | 20 °C to 25 °C | ~200 °C | Lowest (Highly equilibrium limited) |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in check to verify the integrity of the experiment.
Protocol A: Equilibrium-Limited Organocatalytic Ring-Opening Polymerization (ROP)
Objective: Synthesize PDETC with high end-group fidelity while managing the thermodynamic equilibrium.
-
Monomer Purity Validation:
-
Action: Analyze the 5,5-diethyl-1,3-dioxan-2-one monomer via 1 H NMR (in CDCl3 ).
-
Causality: You must ensure the complete absence of the precursor 2,2-diethyl-1,3-propanediol. Protic impurities act as chain transfer agents, shifting the polymerization from a controlled living process to an uncontrolled regime, which broadens the dispersity ( Ð ) and limits molecular weight.
-
-
Polymerization Execution:
-
Action: In a nitrogen-filled glovebox, dissolve the monomer in anhydrous dichloromethane (DCM) at a high concentration (e.g., 2.0 M). Add a precise molar ratio of an initiator (e.g., benzyl alcohol) and an organocatalyst (e.g., DBU). Stir at room temperature.
-
Causality: Because the bulky diethyl groups lower the thermodynamic driving force for polymerization[1], conducting the reaction at high monomer concentrations maximizes the equilibrium conversion before the ceiling temperature is reached.
-
-
Quenching and Precipitation (Critical Step):
-
Action: Monitor conversion via FT-IR (tracking the disappearance of the cyclic carbonate C=O stretch at ~1750 cm −1 ). Once equilibrium is reached, quench immediately with an excess of benzoic acid and precipitate the polymer in cold methanol.
-
Causality: PDETC polymerization is a highly dynamic equilibrium process. Failing to quench the catalyst will lead to spontaneous depolymerization (backbiting) during solvent evaporation as the system attempts to re-establish equilibrium.
-
Protocol B: Thermal Stability Profiling (TGA)
Objective: Accurately determine the thermal degradation onset ( Td,5% ) of PDETC.
-
Baseline Validation:
-
Action: Run a blank alumina crucible from 25 °C to 600 °C at 10 °C/min under a 50 mL/min N2 flow.
-
Causality: This establishes a thermal baseline to eliminate buoyancy effects and instrument drift, ensuring that the recorded mass loss is purely from polymer degradation.
-
-
Sample Preparation:
-
Action: Load 5–10 mg of purified PDETC into the crucible, ensuring the sample is spread evenly across the bottom.
-
Causality: A thin, uniform layer minimizes thermal gradients within the sample, providing an accurate representation of the degradation kinetics.
-
-
Thermal Ramping:
-
Action: Heat the sample from 25 °C to 500 °C at 10 °C/min. Calculate the Td,5% at exactly 5% mass loss.
-
Causality: This standard heating rate provides a balance between thermal resolution and experimental time. The 5% threshold objectively defines the onset of thermal degradation, which for PDETC should be validated at ~200 °C[3].
-
Pathway Visualization
The following diagram illustrates the thermodynamic lifecycle of PDETC, highlighting the relationship between its synthesis, thermal stability limit, and chemical recyclability.
Thermodynamic lifecycle and closed-loop chemical recyclability of PDETC.
References
-
Rapid Synthesis of Chemically Recyclable Polycarbonates from Renewable Feedstocks. ACS Macro Letters, 2020. 3
-
Substituent Effect on the Anionic Equilibrium Polymerization of Six-Membered Cyclic Carbonates. Macromolecules. 1
-
Predicting Chemical Recyclability Thermodynamics via Molecular Simulations. Macromolecules, 2024. 2
Sources
GPC validation of molecular weight for 5,5-diethyl-1,3-dioxan-2-one polymers
Absolute vs. Relative: A Comparative Guide to Molecular Weight Validation for Poly(5,5-diethyl-1,3-dioxan-2-one)
Poly(5,5-diethyl-1,3-dioxan-2-one) (PDTC) is a highly hydrophobic, biodegradable aliphatic polycarbonate synthesized via the ring-opening polymerization (ROP) of the six-membered cyclic carbonate, 5,5-diethyl-1,3-dioxan-2-one[1]. Because of its structural rigidity and predictable degradation profile, PDTC is increasingly utilized as the hydrophobic core in amphiphilic block copolymers (e.g., PEG-b-PDTC) designed for micellar drug delivery[2].
However, accurately determining the molecular weight (MW) and dispersity (Đ) of PDTC is a persistent analytical challenge. Relying solely on conventional Gel Permeation Chromatography (GPC) can lead to significant deviations from the true macromolecular dimensions. As a Senior Application Scientist, establishing a self-validating analytical framework requires cross-referencing conventional GPC with absolute techniques: Multi-Angle Light Scattering (GPC-MALS)[3][4] and 1 H-NMR end-group analysis[5][6].
The Hydrodynamic Volume Trap
GPC (or Size Exclusion Chromatography, SEC) separates polymers based on their hydrodynamic volume in solution, not their true mass[7]. When conventional GPC is calibrated with linear polystyrene (PS) standards, the resulting molecular weights are "relative." The semi-rigid polycarbonate backbone and bulky diethyl side chains of PDTC cause it to adopt a different conformation in tetrahydrofuran (THF) compared to the highly flexible PS coil. Consequently, a PDTC chain and a PS chain with the exact same molecular weight will elute at different retention times, leading to an inaccurate representation of the polymer's true size[7].
Comparative Analytical Workflow
Comparative analytical workflow for determining the molecular weight of PDTC polymers.
Methodology 1: Conventional GPC (RI Detection)
Conventional GPC remains the industry workhorse for routine batch-to-batch consistency checks due to its speed and simplicity[5].
-
The Causality of the Setup: THF is utilized as the mobile phase because it is a thermodynamically good solvent that fully solvates the hydrophobic diethyl groups of PDTC, preventing non-ideal enthalpic interactions (adsorption) with the styrene-divinylbenzene stationary phase[1]. The column oven is maintained at 30 °C to ensure a stable baseline for the Refractive Index (RI) detector[1].
-
Self-Validating Protocol:
-
Dissolve purified PDTC in HPLC-grade THF at a concentration of 2–5 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter. Rationale: Removing particulates prevents shear degradation within the column frits and avoids pressure spikes.
-
Inject 50 µL into a series of size-exclusion columns (e.g., TSKgel or PLgel) at a flow rate of 1.0 mL/min[1].
-
Construct a calibration curve using narrow-dispersity PS standards.
-
Validation Step: Run a known, narrow-dispersity PS standard daily to verify column theoretical plates and system flow rate stability. If the retention time shifts by >0.1 minutes, the pump seals or mobile phase degassing must be evaluated.
-
Methodology 2: GPC-MALS (Absolute Molecular Weight)
To overcome the limitations of relative calibration, GPC is coupled with a Multi-Angle Light Scattering (MALS) detector. MALS measures the intensity of scattered light, which is directly proportional to the weight-average molecular weight ( Mw ) and concentration, completely bypassing the need for calibration standards[3][4].
-
The Causality of the Setup: The specific refractive index increment ( dn/dc ) is the most critical parameter in MALS. It dictates the optical contrast of the polymer in the solvent. Because PDTC has a different electron density than polystyrene, using a generic dn/dc value will catastrophically skew the absolute molecular weight calculation.
-
Self-Validating Protocol:
-
Determine the dn/dc for PDTC in THF offline using a differential refractometer across a strict concentration gradient (0.5 – 5.0 mg/mL).
-
Run the sample under identical chromatographic conditions as Method 1.
-
Use the Zimm or Berry formalism to fit the angular scattering data and calculate absolute Mw and the radius of gyration ( Rg ).
-
Validation Step: Analyze a known isotropic scatterer (e.g., a certified narrow PS standard) to normalize the photodiode detectors across all angles before analyzing the PDTC sample.
-
Methodology 3: 1 H-NMR End-Group Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides an absolute number-average molecular weight ( Mn ) by comparing the integration of terminal end-group protons to the repeating backbone protons[5][8].
-
The Causality of the Setup: A standard 1 H-NMR pulse sequence often does not allow sufficient time for the terminal protons (which possess different T1 relaxation times than the rigid backbone) to fully relax. A relaxation delay ( d1 ) of at least 5 seconds is mandated to ensure quantitative integration[6].
-
Self-Validating Protocol:
-
Dissolve 10–15 mg of purified PDTC in 0.6 mL of deuterated chloroform (CDCl 3 ).
-
Acquire the 1 H-NMR spectrum (300–500 MHz)[8].
-
Integrate the terminal group signal (e.g., aromatic protons if a benzyl alcohol initiator was used) and compare it against the backbone methylene protons (–CH 2 O–) of PDTC, which characteristically appear at ~4.14 ppm[1].
-
Validation Step: The method is self-validating if the calculated Mn scales linearly with the monomer-to-initiator ([M]/[I]) feed ratio utilized during the ROP synthesis[2]. Note that this method loses resolution and accuracy for PDTC polymers > 25 kDa due to the diminishing signal-to-noise ratio of the end groups[5].
-
Quantitative Data Comparison
To guide analytical selection, the performance metrics of the three methodologies are summarized below:
| Parameter | Conventional GPC (RI) | GPC-MALS | 1 H-NMR End-Group |
| Primary Output | Relative Mn , Mw , Đ | Absolute Mw , Mn , Đ, Rg | Absolute Mn |
| Calibration Required? | Yes (Polystyrene standards) | No (Requires experimental dn/dc ) | No |
| Accuracy for PDTC | Low (Subject to hydrodynamic volume errors) | High (Independent of polymer conformation) | High (Direct proton counting) |
| Upper MW Limit | Column dependent (up to 107 Da) | Detector dependent (up to 109 Da) | ~25 kDa (Signal-to-noise limitation) |
| Primary Use Case | Routine batch-to-batch consistency checks | Complex architectures (block copolymers, branched PDTC) | Verifying initiator efficiency and low-MW oligomers |
Conclusion
For researchers synthesizing novel 5,5-diethyl-1,3-dioxan-2-one polymers, relying solely on conventional GPC with PS standards is insufficient for publication-grade characterization. GPC-MALS should be the gold standard for determining the absolute molecular weight and structural conformation of PDTC, particularly when formulating high-molecular-weight drug delivery vehicles[4]. Conversely, 1 H-NMR remains an indispensable, highly accurate tool for validating the initiation efficiency of low-molecular-weight PDTC prepolymers (<25 kDa)[5][6].
Sources
Personal protective equipment for handling 5,5-Diethyl-1,3-dioxan-2-one
As a Senior Application Scientist in polymer chemistry and drug delivery systems, I have designed this protocol to ensure the absolute integrity of your polymerization workflows and the safety of your laboratory personnel.
Handling 5,5-Diethyl-1,3-dioxan-2-one (DEDO) —a cyclic carbonate monomer (CAS: 13423-63-7) critical for synthesizing biodegradable polycarbonates and polyether carbonate polyols , —requires precision. Because it is highly susceptible to nucleophilic attack and atmospheric moisture, improper handling not only poses acute skin and eye irritation hazards (H315, H319) but also leads to premature ring-opening, destroying monomer purity.
Below is the definitive, field-proven guide for the operational handling, personal protective equipment (PPE) integration, and disposal of DEDO.
Physicochemical Hazard Profile & Causality
To design a self-validating safety system, we must first understand the quantitative properties of the chemical we are protecting against. DEDO is a low-melting solid that is often melted for neat (bulk) polymerizations or dissolved in anhydrous solvents .
Table 1: Quantitative Physicochemical Properties & Operational Implications
| Property | Quantitative Value | Operational Implication |
| Melting Point | 45 – 46 °C | Exists as a crystalline solid at room temperature (RT); requires gentle heating for bulk polymerizations. |
| Boiling Point | 263 °C (at 760 mmHg) | Low volatility at RT; inhalation risk is primarily from crystalline dust, not ambient vapor. |
| Density | ~0.997 g/cm³ | Floats on aqueous layers prior to hydrolysis; requires vigorous stirring during chemical quenching. |
| Molecular Weight | 158.20 g/mol | Critical for precise stoichiometric calculations in ring-opening polymerizations (ROP). |
Mandatory Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere regulatory checklist; it is a mechanistic barrier designed against specific chemical behaviors.
Table 2: PPE Specifications and Mechanistic Causality
| PPE Category | Specification | Mechanistic Causality |
| Hand Protection | Nitrile gloves (min. 0.11 mm thickness) or Butyl rubber. | DEDO is an organic cyclic carbonate that can permeate thin latex. Nitrile provides a sufficient barrier against incidental contact, preventing dermal irritation (H315). |
| Eye Protection | Tight-fitting safety goggles (ANSI Z87.1 / EN 166). | Protects against aerosolized monomer dust or splashes during solvent transfer. DEDO causes serious eye irritation (H319) upon contact with the corneal epithelium. |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs. | Prevents static buildup and protects against splashes from the highly flammable organic solvents (e.g., toluene, dichloromethane) typically used as carriers for DEDO. |
| Respiratory | N95/P100 particulate respirator or Half-mask with organic vapor (OV) cartridges. | Required only if handling the solid outside of a certified fume hood. Prevents inhalation of sublimated particulates or organic vapors if the monomer is heated above its melting point. |
Operational Workflow: Step-by-Step Handling Protocol
To maintain both operator safety and monomer integrity, DEDO must be handled using strict Schlenk line or glovebox techniques .
Step 1: Environmental Preparation & PPE Donning
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Action: Don all PPE listed in Table 2. Purge the glovebox antechamber with high-purity Argon or Nitrogen (99.999%).
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Causality: Atmospheric moisture ( H2O ) acts as an initiator, causing premature ring-opening of the cyclic carbonate into 2,2-diethyl-1,3-propanediol, which ruins the stoichiometry of your polymerization.
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Validation Checkpoint: Verify the glovebox hygrometer reads <1 ppm H2O and <1 ppm O2 before opening the DEDO reagent bottle.
Step 2: Monomer Transfer & Weighing
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Action: Use grounded, anti-static spatulas to transfer the crystalline solid into a flame-dried Schlenk flask.
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Causality: Static electricity can cause the fine crystalline powder to aerosolize, creating an inhalation hazard and contaminating the analytical balance.
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Validation Checkpoint: The monomer should appear as a free-flowing white powder. If clumping is observed, moisture ingress has occurred, and the batch must be recrystallized from anhydrous ethyl acetate before use.
Step 3: Post-Reaction Decontamination
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Action: Wash all spatulas and glassware with a compatible anhydrous solvent (e.g., THF), then quench the washings with a mild aqueous base (e.g., 1M NaOH ).
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Causality: Base-catalyzed hydrolysis actively destroys the cyclic carbonate ring, yielding benign diol and CO2 , rendering the residue non-reactive.
Emergency Spill Response & Disposal Plan
Spill Mitigation Protocol:
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Solid Spill (RT): Do not sweep dry. Lightly mist the spill with a compatible high-flashpoint solvent (like isopropanol) to suppress dust. Use non-sparking tools to scoop the material into a hazardous waste container.
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Liquid Spill (Melted >46 °C): Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust, which can react with polymerization catalysts often present in the same workspace.
Chemical Disposal Plan:
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Quenching: Slowly add the collected DEDO waste to a beaker containing a 1M NaOH solution under a fume hood. Stir vigorously.
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Validation Checkpoint: Observe the solution for active effervescence ( CO2 release). The complete cessation of bubbles confirms the cyclic carbonate has been fully hydrolyzed.
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Containment: Transfer the hydrolyzed, aqueous-organic mixture to a clearly labeled, high-density polyethylene (HDPE) container designated for "Non-Halogenated Organic Waste."
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Logistics: Arrange for disposal via EPA/RCRA-compliant high-temperature incineration. Do not discharge into the municipal sewer system.
Visual Workflow & Safety Decision Matrix
Fig 1. Operational workflow and safety decision matrix for handling 5,5-Diethyl-1,3-dioxan-2-one.
References
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Non-catalyst synthesis and in vitro drug release property of poly(5,5-dimethyl-1,3-dioxan-2-one)-block-methoxy poly(ethylene glycol) copolymers ResearchGate[Link]
- US9273183B2 - Polyether carbonate polyol production method Google P
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5,5-Diethyl-1,3-dioxan-2-one Chemical Properties & Thermodynamics LookChem[Link]
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